molecular formula C11H23ClN2O2 B1333995 1-Boc-4-(Aminomethyl)piperidine hydrochloride CAS No. 359629-16-6

1-Boc-4-(Aminomethyl)piperidine hydrochloride

Cat. No.: B1333995
CAS No.: 359629-16-6
M. Wt: 250.76 g/mol
InChI Key: DSXFEYYTYBXYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(Aminomethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFEYYTYBXYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373198
Record name tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359629-16-6
Record name tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine Hydrochloride

In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecules hinges on the availability of versatile, high-purity building blocks. This compound is a paramount example of such a scaffold. Its structure, which combines a piperidine ring with a primary amine shielded by a tert-butyloxycarbonyl (Boc) group and a reactive aminomethyl side chain, offers a unique trifecta of chemical utility.[1] The Boc group provides a robust and selectively cleavable protecting group, essential for orchestrating multi-step syntheses.[1] The piperidine core is a prevalent motif in numerous biologically active compounds, often enhancing solubility and influencing receptor binding, while the aminomethyl group serves as a key handle for derivatization.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, analytical validation, strategic applications, and safe handling protocols, offering field-proven insights to empower its effective use in the laboratory.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its successful application. The hydrochloride salt form of 1-Boc-4-(aminomethyl)piperidine generally offers improved stability and handling characteristics compared to its free base.

Chemical Structure

The structure features a piperidine ring where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. A methylene bridge connects a primary amine to the 4-position of the ring.

Caption: Structure of this compound.

Key Properties and Identifiers

The following table summarizes essential data for this compound. Note that multiple CAS numbers may be cited in literature and by suppliers for the hydrochloride salt.

PropertyValueSource(s)
CAS Number 135632-53-0; 1049727-98-1; 359629-16-6[2][3][4]
Molecular Formula C₁₁H₂₃ClN₂O₂[5]
Molecular Weight 250.76 g/mol [5]
IUPAC Name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride[5]
Appearance White to off-white solid or powder[1]
Solubility Soluble in water, methanol, and chloroform[6][7]
InChIKey DSXFEYYTYBXYMB-UHFFFAOYSA-N[5]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl[5]

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common conceptual pathway involves the protection of a piperidine precursor followed by functional group transformation.

Synthetic Workflow Rationale

A representative synthetic approach starts with a commercially available piperidine derivative, such as 4-piperidinecarboxamide.

  • Boc Protection: The secondary amine of the piperidine ring is first protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it deactivates the ring nitrogen, preventing it from interfering in subsequent reactions. The choice of a base, like triethylamine, is critical to neutralize the acid byproduct and drive the reaction to completion.[8]

  • Amide to Amine Reduction: The carboxamide group is then reduced to a primary amine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) or through a Hoffman rearrangement, which involves treating the amide with bromine in a sodium hydroxide solution.[8] The Hoffman rearrangement is often preferred in industrial settings as it avoids the hazards associated with metal hydrides.

  • Salt Formation: Finally, the resulting Boc-protected aminomethyl piperidine (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step not only converts the compound into a more manageable solid but also serves as a final purification step.

SynthesisWorkflow Start 4-Piperidinecarboxamide (Starting Material) Step1 Boc Protection (Boc₂O, Base) Start->Step1 Intermediate 1-Boc-4-piperidinecarboxamide (Protected Intermediate) Step1->Intermediate Step2 Reduction or Rearrangement (e.g., Hoffman Rearrangement) Intermediate->Step2 FreeBase 1-Boc-4-(aminomethyl)piperidine (Free Base) Step2->FreeBase Step3 Salt Formation (HCl in solvent) FreeBase->Step3 Product 1-Boc-4-(aminomethyl)piperidine HCl (Final Product) Step3->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Purification Insights

Purification is paramount to ensure the final product is suitable for sensitive downstream applications.

  • Crystallization: The final salt formation step is an effective method of purification. Careful selection of the solvent system can selectively precipitate the desired hydrochloride salt, leaving many impurities behind in the solution.

  • Chromatography: For removing closely related impurities, column chromatography of the free-base intermediate on silica gel may be necessary before the final salt formation.

Section 3: Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of this compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[9] It excels at separating the main compound from starting materials, byproducts, and degradation products. A reversed-phase C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra provide a unique fingerprint, confirming the presence of the Boc group, the piperidine ring protons, and the aminomethyl group, and their respective chemical environments.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the molecular ion for the free base.

AnalyticalWorkflow cluster_0 Identity Confirmation cluster_1 Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C) Decision Meets Specifications? NMR->Decision MS Mass Spectrometry (Confirm MW) MS->Decision HPLC HPLC-UV/ELSD (Purity >99%) HPLC->Decision Sample Received Batch of Compound Sample->NMR Sample->MS Sample->HPLC Release Release for Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: A typical quality control workflow for analytical validation.

Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for method development to assess the purity of this compound.[9]

StepProcedureRationale
1. Mobile Phase Prep A: 0.1% Trifluoroacetic Acid (TFA) in Water. B: 0.1% TFA in Acetonitrile.TFA acts as an ion-pairing agent to improve peak shape for the amine. The water/acetonitrile gradient allows for the elution of compounds with varying polarities.
2. Sample Prep Accurately weigh and dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.Dissolving in the initial mobile phase composition ensures compatibility and sharp peak injection.
3. HPLC Conditions Column: C18, 4.6 x 150 mm, 5 µm. Flow Rate: 1.0 mL/min. Detector: UV at 210 nm. Injection Vol.: 10 µL.Standard reversed-phase conditions. 210 nm is used to detect the carbamate chromophore.
4. Gradient Elution 0-2 min: 5% B. 2-15 min: 5% to 95% B. 15-18 min: 95% B. 18-20 min: 95% to 5% B. 20-25 min: 5% B.The gradient ensures that both polar and non-polar impurities are effectively separated and eluted from the column.
5. Data Analysis Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.This provides a quantitative measure of the main component relative to any detected impurities. Purity levels of >99% are often required for drug development.[2]

Section 4: Applications in Drug Discovery and Development

The utility of this compound stems from its role as a bifunctional linker and scaffold, enabling the synthesis of complex, high-value molecules.[2]

  • Scaffold for Novel Therapeutics: It serves as a foundational piece in creating new chemical entities. It has been used as a precursor in the synthesis of Kinesin spindle protein inhibitors (potential anticancer agents), G-protein coupled receptor GPR119 agonists (antidiabetic potential), and Pim-1 kinase inhibitors.[10]

  • Linker in PROTACs: In the cutting-edge field of targeted protein degradation, this molecule is employed as a linker component in Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] The piperidine moiety can provide optimal spacing and conformational rigidity to the linker, which is critical for forming an effective ternary complex.

  • Peptide and Bioconjugate Chemistry: The aminomethyl group provides a nucleophilic site for conjugation to peptides or other biomolecules, while the piperidine ring can improve the pharmacokinetic properties of the resulting conjugate.[2]

Applications cluster_PROTAC PROTAC Application cluster_Scaffold Scaffold Application Core 1-Boc-4-(aminomethyl)piperidine (Core Scaffold) Warhead Warhead Ligand (Binds Target Protein) Core->Warhead Links to E3_Ligand E3 Ligase Ligand Core->E3_Ligand Links to P1 Pharmacophore 1 Core->P1 Presents P2 Pharmacophore 2 Core->P2 Presents

Caption: Role as a versatile linker in PROTACs and a scaffold in drug design.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety and to maintain the integrity of the compound.

  • Hazard Identification: This compound is classified as a skin and eye irritant.[4][13] It may cause respiratory irritation. Always consult the latest Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[4][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][13] It is often recommended to store at 4°C for long-term stability.[14]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][13]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

References

A Senior Application Scientist's Guide to 1-Boc-4-(aminomethyl)piperidine Hydrochloride: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(aminomethyl)piperidine hydrochloride is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a piperidine core functionalized with a Boc-protected nitrogen and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures.[1][2] The piperidine moiety is a privileged scaffold, frequently found in pharmaceuticals targeting the central nervous system (CNS) due to its ability to impart favorable pharmacokinetic properties.[1] This guide provides an in-depth examination of the compound's properties, the strategic importance of its Boc protecting group, its diverse applications in drug development, and a detailed experimental protocol for its use.

Physicochemical Properties and Specifications

The precise characterization of a reagent is fundamental to reproducible and successful synthesis. This compound is typically supplied as a white to off-white solid. While there is some variation across suppliers, the most chemically consistent data for the monohydrochloride salt are presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃ClN₂O₂[3]
Molecular Weight 250.77 g/mol [3]
Alternate Formula C₁₁H₂₄N₂O₂Cl₂ (dihydrochloride)[1]
Alternate MW 287.23 g/mol (dihydrochloride)[1]
CAS Number 135632-53-0[1]
Appearance White to off-white powder/solid[1]
Melting Point 159-172 °C[1]
Storage Conditions Store at 0-8 °C, keep sealed in a dry, dark place[1][4]

Chemical Structure

cluster_main This compound node_structure tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Caption: Chemical structure of the title compound.

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is not merely an inert appendage; it is a critical strategic element that enables the regioselective functionalization of the molecule.[5] The piperidine nitrogen it protects is rendered nucleophilic only after a specific deprotection step, allowing chemists to first perform reactions on the primary amine of the aminomethyl side chain without interference.

Key Advantages:

  • Orthogonality: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) that might affect other protecting groups, but it is selectively and cleanly cleaved under acidic conditions.[5]

  • Predictable Deprotection: The removal is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), yielding the free secondary amine, carbon dioxide, and tert-butanol. This clean decomposition simplifies downstream purification.

Boc Deprotection Workflow

Boc_Deprotection start 1-Boc-4-(aminomethyl)piperidine derivative reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->reagent Reaction product 4-(aminomethyl)piperidine derivative (Deprotected) reagent->product Cleavage

Caption: General workflow for Boc group removal.

Key Applications in Drug Discovery and Development

The utility of this compound spans multiple therapeutic areas and synthetic strategies. Its bifunctional nature—a reactive primary amine and a latent secondary amine—makes it an exceptionally valuable intermediate.

  • Versatile Synthetic Building Block : It serves as a foundational piece in the synthesis of more complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the piperidine nitrogen becomes available for further modification after deprotection.[2]

  • PROTAC Development : In the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), this molecule is employed as a linker component.[6] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The piperidine scaffold can provide the necessary spatial orientation and favorable physicochemical properties for the linker.[6]

  • CNS-Targeting Agents : The piperidine core is a well-established pharmacophore in drugs targeting neurological disorders.[1] This building block is used in the synthesis of agonists and antagonists for various receptors and enzymes, including kinesin spindle protein inhibitors for potential anticancer activity and G-protein coupled receptor 119 (GPR119) agonists with antidiabetic potential.

  • Peptide and Ligand Synthesis : The compound is also utilized in peptide-based therapeutics to enhance stability and solubility.[1] Furthermore, it is used to prepare specialized ligands for metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol details a standard amide coupling reaction, a frequent and fundamental application of this compound. The procedure is self-validating through standard analytical techniques (TLC, LC-MS) at key stages.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of 1-Boc-4-(aminomethyl)piperidine.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plate, Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Rationale: HATU is a highly efficient coupling agent that minimizes the risk of racemization for chiral carboxylic acids and activates the acid for nucleophilic attack.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to facilitate the formation of the activated ester with HATU. An excess ensures the reaction medium remains basic.

  • Amine Addition: Add this compound (1.2 eq) to the flask.

    • Rationale: A slight excess of the amine can help drive the reaction to completion, consuming all of the valuable activated carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-6 hours).

    • Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential side products.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes unreacted acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield the pure amide product.

    • Rationale: Chromatography is essential to remove residual reagents, the urea byproduct from HATU, and any other impurities to yield the final compound with high purity.

Amide Coupling Workflow Diagram

Amide_Coupling cluster_inputs Reactants & Reagents Amine 1-Boc-4-(aminomethyl)piperidine HCl Reaction Amide Bond Formation (Stir at RT) Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling HATU Coupling->Reaction Base DIPEA in DMF Base->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purify Flash Chromatography Workup->Purify Product Purified Amide Product Purify->Product

Caption: Experimental workflow for a typical amide coupling reaction.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound is classified as a corrosive material and an irritant.[7][8]

Safety AspectHandling Procedure
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] Use a NIOSH-approved respirator if dust or aerosols are generated.[7]
Engineering Controls Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
First Aid (Skin) In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
First Aid (Ingestion) Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide plenty of water to drink. Seek immediate medical attention.[9]
Spill Management Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]
Disposal Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating pharmaceutical discovery. Its well-defined structure, predictable reactivity, and the strategic utility of the Boc protecting group provide researchers with a reliable and versatile platform for the synthesis of novel therapeutics. From CNS-active agents to cutting-edge PROTACs, this building block continues to play a pivotal role in the development of next-generation medicines. Adherence to proper handling protocols ensures that its powerful synthetic potential can be harnessed safely and effectively.

References

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its favorable physicochemical properties, metabolic stability, and its prevalence in a multitude of approved therapeutics. However, the true potential of this heterocycle is unlocked through strategic functionalization. This compound represents a quintessential example of a high-value, bifunctional building block, engineered for versatility and synthetic efficiency.

This guide provides a deep dive into the core chemical properties, reactivity, and strategic applications of this intermediate. The molecule's design is deceptively simple yet brilliant: a piperidine ring provides the core three-dimensional structure. The secondary amine of the piperidine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which masks its reactivity, preventing unwanted side reactions.[1][2] This allows the chemist to selectively functionalize the primary aminomethyl group at the C4 position. Subsequently, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for further elaboration.[3] This orthogonal control is the key to its widespread use in constructing complex molecular architectures, from peptide mimetics to potent enzyme inhibitors.[1][2]

This document will elucidate the causality behind its synthetic utility, provide validated protocols for its use, and explore its role in the development of cutting-edge therapeutics, thereby offering researchers and drug development professionals a comprehensive resource.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring accurate stoichiometry, appropriate solvent selection, and safe handling. The key properties of 1-Boc-4-(aminomethyl)piperidine and its hydrochloride salt are summarized below.

Structural Representation

The foundational structure features a piperidine ring with a Boc-protected nitrogen and an aminomethyl substituent at the 4-position.

Caption: Structure of this compound.

Tabulated Physical Data
PropertyValueReference(s)
IUPAC Name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride[4]
CAS Number 359629-16-6[4]
Molecular Formula C₁₁H₂₃ClN₂O₂[4]
Molecular Weight 250.77 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 159-172 °C[1]
Storage Temperature Room Temperature, under inert atmosphere[5]

Note: Some properties like boiling point (237-238 °C), density (1.013 g/mL), and refractive index (n20/D 1.473) are reported for the free base, CAS 144222-22-0.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved from commercially available precursors. One common and logical pathway involves the reduction of the corresponding nitrile or amide. The following protocol is a representative example derived from established chemical principles and patent literature. The causality is clear: starting with a more oxidized functional group (nitrile) at the C4 position allows for a robust reduction to the primary amine.

Representative Synthetic Protocol: Reduction of 1-Boc-piperidine-4-carbonitrile

This protocol describes the synthesis starting from 1-Boc-piperidine-4-carbonitrile.

Start 1-Boc-piperidine-4-carbonitrile Reagents Reagents: 1. LiAlH4 or H2, Raney Ni 2. HCl in Ether/Dioxane Start->Reagents Reduction Reduction of Nitrile Reagents->Reduction Step 1 Salt HCl Salt Formation Reduction->Salt Step 2 Product 1-Boc-4-(aminomethyl)piperidine Hydrochloride Salt->Product

Caption: Synthetic workflow for 1-Boc-4-(aminomethyl)piperidine HCl.

Step 1: Reduction of the Nitrile to the Primary Amine

  • System Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. The exothermicity of the subsequent addition necessitates careful temperature control to prevent side reactions.

  • Substrate Addition: Dissolve 1-Boc-piperidine-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cautiously quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base, 1-Boc-4-(aminomethyl)piperidine, typically as an oil.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane (1.1 eq.).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized material.

TechniqueExpected Characteristics
FT-IR Broad absorption around 2900-3100 cm⁻¹ (N-H stretch of ammonium salt), ~1690 cm⁻¹ (C=O stretch of Boc carbamate), ~1160 cm⁻¹ (C-O stretch).
Mass Spec (ESI+) The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z ≈ 215.3, corresponding to the loss of HCl.
¹H NMR See Table 4.1 for detailed assignments of the free base. For the HCl salt, protons alpha to the newly formed ammonium cation (-CH₂-NH₃⁺) will experience a significant downfield shift (Δδ ≈ +0.4 to +0.6 ppm) compared to the free amine.
¹³C NMR The Boc carbonyl carbon is expected around 155 ppm, with the quaternary Boc carbon near 80 ppm. Piperidine ring carbons typically appear between 28-45 ppm. The aminomethyl carbon will also shift slightly downfield upon protonation.
Representative ¹H NMR Data (Free Base)

The following data corresponds to the free base, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), in CDCl₃.[7]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~4.05br s2HPiperidine H (axial, adjacent to N-Boc)
~2.65t2H-CH₂-NH₂ (aminomethyl)
~2.60t2HPiperidine H (equatorial, adjacent to N-Boc)
~1.70d2HPiperidine H (axial)
~1.45s9H-C(CH₃)₃ (Boc group)
~1.40m1HPiperidine H (methine)
~1.10qd2HPiperidine H (equatorial)

Chemical Reactivity and Key Transformations

The synthetic utility of this reagent is defined by the orthogonal reactivity of its two nitrogen atoms.

Boc Deprotection Protocol

The removal of the Boc group is a cornerstone transformation, unmasking the piperidine nitrogen for subsequent reactions. This is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[8]

Start 1-Boc-4-(aminomethyl)piperidine (or HCl salt) Reagents Reagents: Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Start->Reagents Reaction Acid-catalyzed Deprotection at RT Reagents->Reaction Workup Evaporation & Aqueous Workup Reaction->Workup Product 4-(Aminomethyl)piperidine (as TFA or HCl salt) Workup->Product

Caption: Workflow for the acidic deprotection of the Boc group.

Protocol: TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq.) at room temperature. Effervescence (release of CO₂ and isobutylene) will be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.[8]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the di-TFA salt of 4-(aminomethyl)piperidine.

  • Conversion to Dihydrochloride (Optional): If the dihydrochloride salt is desired, the residue can be dissolved in a minimal amount of methanol and treated with excess ethereal HCl, followed by precipitation with diethyl ether.

Reactions of the Aminomethyl Group

With the piperidine nitrogen protected, the primary aminomethyl group is free to undergo a range of standard transformations, including:

  • Acylation/Amide Bond Formation: Reaction with activated carboxylic acids (e.g., acid chlorides, or using coupling reagents like HATU) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, a key step in the synthesis of certain KSP inhibitors.[9]

Applications in Drug Discovery

The structural motif of 1-Boc-4-(aminomethyl)piperidine is a privileged fragment in modern drug design, enabling access to multiple therapeutic targets.

BuildingBlock 1-Boc-4-(aminomethyl)piperidine HCl KSP Kinesin Spindle Protein (KSP) Inhibitors BuildingBlock->KSP provides scaffold for GPR119 GPR119 Agonists BuildingBlock->GPR119 provides scaffold for Cancer Application: Anticancer Therapeutics KSP->Cancer Diabetes Application: Type 2 Diabetes GPR119->Diabetes

Caption: Role as a key building block in therapeutic development.

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9] Several potent KSP inhibitors utilize the 4-(aminomethyl)piperidine scaffold. In these molecules, the primary amine is often converted into a urea or a substituted amine that engages in critical hydrogen bonding interactions within the allosteric binding site of the KSP motor domain.[10] The piperidine ring itself serves to orient the substituents correctly and can be modified (e.g., N-methylation after Boc deprotection) to fine-tune properties like pKa and reduce susceptibility to efflux pumps like P-glycoprotein.[10]

Case Study: GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is expressed primarily in pancreatic β-cells and intestinal L-cells. Its activation enhances glucose-stimulated insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes and obesity.[4][11] Many synthetic GPR119 agonists incorporate a piperidine ring to which various aromatic and heterocyclic systems are attached.[12][13] 1-Boc-4-(aminomethyl)piperidine serves as a key intermediate where the aminomethyl group acts as a linker, connecting the piperidine core to other pharmacophoric elements of the agonist.[11] The ability to modify both ends of the molecule allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents is non-negotiable.

  • Hazards: The compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

  • First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[5]

References

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Integrity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the precise molecular architecture of starting materials and intermediates is not merely a matter of academic interest; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Boc-4-(aminomethyl)piperidine hydrochloride is a quintessential example of a versatile building block, pivotal in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent scaffold in medicinal chemistry, and the protected amine functionalities allow for controlled, sequential elaboration into complex target molecules.

The Analytical Strategy: A Triad of Orthogonal Methodologies

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[3] For a small molecule like this compound, our approach is built upon a triad of core spectroscopic and analytical methods: Nuclear Magnetic Resonance (NMR) for connectivity, Mass Spectrometry (MS) for mass verification, and Infrared (IR) Spectroscopy for functional group identification. This is complemented by Elemental Analysis to confirm the empirical formula.

The workflow is designed to be systematic, with each step providing a piece of the puzzle that, when assembled, leaves no room for structural ambiguity.

G cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Data Synthesis & Final Confirmation Sample Sample Received: 1-Boc-4-(aminomethyl)piperidine hydrochloride EA Elemental Analysis (CHN) Sample->EA MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Determines H/C Framework & Connectivity Synthesis Data Synthesis & Interpretation EA->Synthesis Provides Empirical Formula MS->Synthesis Provides Molecular Mass & Isotopic Pattern FTIR->Synthesis Identifies Functional Groups NMR->Synthesis Determines H/C Framework & Connectivity Confirmation Structure Confirmed Synthesis->Confirmation

Caption: Overall workflow for the structure elucidation of 1-Boc-4-(aminomethyl)piperidine HCl.

Elemental Analysis: Foundational Stoichiometry

Principle: Elemental analysis, typically via combustion, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[4][5] This technique is fundamental for determining the empirical formula, which must be consistent with the proposed molecular formula.

Experimental Rationale: For a compound with the proposed formula C₁₁H₂₃ClN₂O₂ (Molecular Weight: 250.77 g/mol )[6][7], elemental analysis serves as the first quantitative check of purity and composition. The presence of chlorine is inferred from other methods and the known synthesis, but C, H, and N percentages must align with theoretical values within an accepted tolerance (typically ±0.4%).

Protocol: Combustion-Based CHN Analysis

  • Ensure the instrument (e.g., a CHNS elemental analyzer) is calibrated with a certified standard (e.g., acetanilide).

  • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Seal the capsule and place it into the instrument's autosampler.

  • Initiate the analysis. The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment.[8]

  • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

  • Compare the experimental weight percentages to the theoretical values.

Data Presentation: Elemental Composition

Element Theoretical % Experimental % Deviation
Carbon (C) 52.69 52.55 -0.14
Hydrogen (H) 9.25 9.31 +0.06

| Nitrogen (N)| 11.17 | 11.23 | +0.06 |

Mass Spectrometry: The Molecular Weight Gatekeeper

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For this application, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the free base.[10]

Experimental Rationale: This analysis is critical for confirming the molecular weight of the parent molecule (free base, C₁₁H₂₂N₂O₂, MW = 214.30 g/mol ).[11] Furthermore, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental composition. The presence of the chlorine atom in the salt will also be evident in the isotopic pattern of the molecular ion if the salt cluster is observed, or more commonly, confirmed by the presence of the chloride anion in negative ion mode.

G Molecule C₁₁H₂₂N₂O₂ (Free Base) MW = 214.30 Protonated [M+H]⁺ m/z = 215.17 Molecule->Protonated ESI+ Boc_Loss Loss of Boc Group (-100 Da) Fragment1 [M+H - C₅H₈O₂]⁺ m/z = 115.12 Protonated->Fragment1 CID

Caption: Key ionization and fragmentation pathways in ESI-MS.

Protocol: High-Resolution ESI-MS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire data in positive ion mode. The expected primary ion is the protonated molecule [M+H]⁺.

  • Observe the m/z value for the monoisotopic peak.

  • If fragmentation is desired for further confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID).

Data Presentation: Mass Spectrometry Results

Ion Theoretical m/z Observed m/z Key Fragmentation Ion (MS/MS)
[M+H]⁺ 215.1754 215.1751 115.1230 ([M+H - Boc]⁺)

| [M+Na]⁺ | 237.1574 | 237.1569 | - |

FTIR Spectroscopy: Mapping Functional Groups

Principle: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules.[12] Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."[13]

Experimental Rationale: The FTIR spectrum will confirm the presence of key functional groups expected in the molecule: the N-H bonds of the primary amine hydrochloride, the C-H bonds of the aliphatic piperidine ring and t-butyl group, and the C=O stretch of the Boc-carbamate group.[14][15] The broadness and position of the N-H stretch can be particularly informative, indicating its presence as an ammonium salt.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Shape Assignment
~3000-2700 Strong Broad N⁺-H stretch (primary ammonium salt)
2975-2850 Strong Sharp C-H stretch (aliphatic)
~1690 Strong Sharp C=O stretch (carbamate)
~1470 Medium Sharp C-H bend (CH₂/CH₃)

| ~1160 | Strong | Sharp | C-O stretch (carbamate) |

NMR Spectroscopy: The Definitive Structural Blueprint

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[16][17] It provides information on the chemical environment (chemical shift), the number of nuclei (integration), and the connectivity of atoms (spin-spin coupling).[18]

Experimental Rationale: ¹H NMR will map the proton framework of the molecule, confirming the number of protons in each distinct environment and their neighboring relationships. ¹³C NMR will identify all unique carbon atoms. The combination of these experiments provides an unambiguous blueprint of the molecule's carbon-hydrogen skeleton and the location of functional groups. Using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons from the ammonium (N⁺H₃) group.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Accurately weigh ~10-15 mg of the sample into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

  • Assign all peaks based on chemical shift, multiplicity, and integration.

Data Presentation: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10 br s 3H -CH₂-N⁺H₃
~3.85 d 2H Piperidine-CH₂ -N (axial)
~2.70 t 2H Piperidine-CH₂ -N (equatorial)
~2.65 t 2H -CH₂ -N⁺H₃
~1.75 m 3H Piperidine ring protons (CH + axial CH₂)
1.39 s 9H -C(CH₃ )₃

| ~1.05 | qd | 2H | Piperidine-CH₂ -C (equatorial) |

Data Presentation: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
153.8 C =O (carbamate)
78.5 -C (CH₃)₃
44.2 Piperidine-C H₂-N
43.1 -C H₂-N⁺H₃
35.5 Piperidine-C H
28.7 Piperidine-C H₂-C

| 28.1 | -C(C H₃)₃ |

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed by the powerful synergy of orthogonal analytical techniques.

  • Elemental Analysis validates the C, H, and N composition, confirming the empirical formula.

  • High-Resolution Mass Spectrometry provides the exact mass of the parent molecule, corroborating the molecular formula C₁₁H₂₂N₂O₂ for the free base.

  • FTIR Spectroscopy confirms the presence of all key functional groups: the ammonium salt, the aliphatic C-H bonds, and the characteristic carbamate carbonyl.

  • ¹H and ¹³C NMR Spectroscopy provides the definitive, high-resolution blueprint of the molecular structure, detailing the precise connectivity and spatial relationship of every atom in the C-H framework.

Each technique provides a layer of evidence that validates the others, culminating in a self-consistent and trustworthy structural assignment. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of critical pharmaceutical building blocks, thereby safeguarding the entire drug development pipeline.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-4-(aminomethyl)piperidine hydrochloride, a critical building block in modern pharmaceutical synthesis. As a Senior Application Scientist, my objective is to offer not just data, but a causal understanding of the spectral features, enabling researchers to confidently identify and characterize this compound. This document is structured to provide both theoretical insight and practical, field-tested protocols to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the presence of a protected primary amine and a Boc (tert-butyloxycarbonyl) protected secondary amine allows for selective chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

Accurate structural elucidation and purity assessment are paramount in drug development. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of each atom. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its use in complex synthetic pathways.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system will be used for the piperidine ring and its substituents.

G cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_aminomethyl Aminomethyl Group N1 N1 C2 C2 N1->C2 C_boc_co C=O (Boc) N1->C_boc_co C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 (CH2) C4->C7 C6 C6 C5->C6 C6->N1 O_boc O C_boc_co->O_boc C_tert C(CH3)3 O_boc->C_tert N2 N2 (NH3+) C7->N2 Cl Cl- N2->Cl Ionic Interaction

Caption: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule, revealing the chemical environment, number, and neighboring protons for each unique hydrogen atom. The hydrochloride salt form and the choice of a protic deuterated solvent (like D₂O or CD₃OD) will influence the observed spectrum, particularly for exchangeable protons (N-H).

Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR signals for this compound. These predictions are based on established chemical shift principles for Boc-protected amines and piperidine derivatives, and the known effects of protonation on nearby nuclei.[1]

Proton(s) Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influences
tert-ButylBoc Group~1.45Singlet (s)9HShielded, magnetically equivalent protons of the Boc group.
Piperidine AxialC2-Hax, C6-Hax~2.70 - 2.90Multiplet (m) or Doublet of triplets (dt)2HDeshielded by the adjacent nitrogen of the carbamate.
Piperidine EquatorialC2-Heq, C6-Heq~4.00 - 4.20Multiplet (m) or Doublet of doublets (dd)2HFurther deshielded due to the anisotropic effect of the C-N bond of the carbamate.
Piperidine AxialC3-Hax, C5-Hax~1.20 - 1.40Multiplet (m)2HShielded aliphatic protons.
Piperidine EquatorialC3-Heq, C5-Heq~1.80 - 2.00Multiplet (m) or Doublet of triplets (dt)2HDeshielded relative to axial protons.
MethyleneC7-H~2.90 - 3.10Doublet (d)2HDeshielded by the adjacent protonated amino group.
MethineC4-H~1.60 - 1.80Multiplet (m)1HComplex splitting due to adjacent axial and equatorial protons.
AmmoniumN2-HVariable (often broad)Broad singlet (br s)3HExchangeable protons, position and appearance are highly solvent and concentration dependent.
CarbamateN1-HNot present--The nitrogen of the Boc group is part of a carbamate and does not have a proton.
Causality Behind the Chemical Shifts:
  • The Boc Protecting Group: The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet around 1.45 ppm.[2] This signal is a hallmark of a successful Boc protection and its integration value of 9H is a key diagnostic feature.

  • Piperidine Ring Protons: The piperidine ring exists predominantly in a chair conformation. This leads to distinct chemical shifts for the axial and equatorial protons.

    • Protons at C2 and C6: These protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield. The equatorial protons are typically observed at a lower field than the axial protons.

    • Protons at C3 and C5: These protons are more shielded and appear at a higher field, in the typical aliphatic region.

  • The Aminomethyl Group and Hydrochloride Salt: The primary amine of the aminomethyl group is protonated in the hydrochloride salt, forming an ammonium group (-NH₃⁺). This has a significant electron-withdrawing effect, causing a noticeable downfield shift of the adjacent methylene protons (C7-H) to approximately 2.90 - 3.10 ppm.[1] The ammonium protons themselves are exchangeable and their signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In D₂O, this signal will often exchange with the solvent and disappear.

Part 2: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering valuable information for structural confirmation.

Expected Chemical Shifts
Carbon(s) Position Predicted Chemical Shift (δ, ppm) Key Influences
tert-Butyl (Methyl)Boc Group~28.5Shielded, magnetically equivalent methyl carbons.
tert-Butyl (Quaternary)Boc Group~80.0Quaternary carbon of the Boc group.
CarbonylBoc Group~155.0Carbonyl carbon of the carbamate.
PiperidineC2, C6~44.0Carbons adjacent to the nitrogen of the carbamate.
PiperidineC3, C5~29.0Aliphatic carbons of the piperidine ring.
PiperidineC4~35.0Methine carbon of the piperidine ring.
MethyleneC7~42.0Carbon adjacent to the protonated amino group.
Rationale for Carbon Chemical Shifts:
  • Boc Group Carbons: The three methyl carbons of the tert-butyl group are equivalent and appear around 28.5 ppm. The quaternary carbon is shifted downfield to approximately 80.0 ppm, and the carbonyl carbon of the carbamate is significantly deshielded, appearing around 155.0 ppm.

  • Piperidine Ring Carbons: The chemical shifts of the piperidine carbons are influenced by their proximity to the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C2 and C6) are deshielded compared to the more remote carbons (C3 and C5).

  • Aminomethyl Carbon (C7): The C7 carbon, being adjacent to the electron-withdrawing ammonium group, will be shifted downfield relative to a similar carbon next to a free amine.

Part 3: Experimental Protocol for NMR Analysis

Adherence to a rigorous and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh 10-20 mg of 1-Boc-4-(aminomethyl)piperidine HCl B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD) A->B C Ensure complete dissolution (vortex if necessary) B->C D Filter through a pipette with a cotton plug into a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Fourier transform the FID G->I H->I J Phase and baseline correct the spectrum I->J K Calibrate chemical shifts (e.g., to residual solvent peak) J->K L Integrate peaks and analyze multiplicities and coupling constants K->L

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Weighing and Dissolution:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts. For hydrochloride salts, polar solvents are generally required for good solubility.[1]

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be clear and free of any particulate matter.

  • Sample Filtration and Transfer:

    • To remove any dust or undissolved particles that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool.[3]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phasing and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak to its known value.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to the corresponding protons and carbons in the molecule.

Part 4: Advanced NMR Techniques and Further Characterization

For an even more detailed structural elucidation, 2D NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring and the aminomethyl substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing valuable information about the connectivity of quaternary carbons and confirming the overall structure.

Conclusion

The NMR spectral analysis of this compound is a powerful method for its unequivocal identification and quality control. A thorough understanding of the influence of the Boc protecting group, the piperidine ring conformation, and the hydrochloride salt on the chemical shifts is essential for accurate interpretation. By following the detailed experimental protocol and utilizing the spectral data provided in this guide, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

role of Boc protecting group in 1-Boc-4-(aminomethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Boc Protecting Group in 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in the synthetic utility of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, strategic applications, and practical methodologies associated with this essential building block. We will delve into the causality behind its use, from the fundamental mechanisms of protection and deprotection to its application in complex, multi-step synthetic strategies.

The Strategic Imperative of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, functional groups must be precisely managed. Amines, being both nucleophilic and basic, are highly reactive and can interfere with desired transformations elsewhere in a molecule.[1] Protecting groups are chemical moieties temporarily attached to a functional group to mask its inherent reactivity, allowing other chemical operations to proceed selectively.[2] The ideal protecting group is easily installed, stable under a variety of reaction conditions, and can be removed cleanly and selectively under mild conditions.[3]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis.[4][5] By converting a reactive amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions, enabling chemists to execute complex synthetic routes with high fidelity.[1][4]

Unveiling this compound

This compound is a bifunctional synthetic building block of significant value in medicinal chemistry. Its structure is characterized by a piperidine ring where the ring nitrogen (position 1) is protected as a Boc-carbamate, and a primary aminomethyl group at position 4 is present as a hydrochloride salt.

This differential protection is the key to its utility. The primary amine, while protonated in the salt form, can be readily liberated by a simple base wash to act as a nucleophile. The secondary amine of the piperidine ring, however, remains masked by the robust Boc group. This allows for selective chemistry to be performed at the primary amine without affecting the piperidine nitrogen.

The Core Functionality: Mechanism and Control of the Boc Group

The utility of the Boc group is defined by the predictable and high-yielding reactions for its installation and removal.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][6] The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[7][8] This addition-elimination reaction forms the stable N-Boc carbamate. The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed, simplifying purification.[6][8]

Caption: General scheme for N-Boc protection of an amine.

Boc Deprotection: Regenerating the Amine

The defining characteristic of the Boc group is its lability under mild acidic conditions.[5][9] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[10][11]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[11] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][11] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine.[7][11] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[1]

Caption: General scheme for acid-catalyzed N-Boc deprotection.

The Power of Orthogonality in Synthetic Design

A key principle in advanced organic synthesis is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others that are stable to those specific deprotection conditions. This strategy is crucial for the sequential modification of multiple functional groups within a single molecule.[12]

The Boc group is a central player in orthogonal strategies. Its acid lability makes it orthogonal to:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[4]

  • Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis.[4][9]

The use of this compound is a direct application of this principle. A synthetic chemist can perform reactions on the primary amine and then, in a subsequent step, remove the Boc group to unmask the piperidine nitrogen for further functionalization, all without affecting other protecting groups like Fmoc or Cbz that might be present elsewhere in the molecule.

G cluster_deprotection Orthogonal Deprotection Pathways Molecule Multi-Protected Molecule (Boc, Fmoc, Cbz) Acid Mild Acid (TFA) Molecule->Acid Base Base (Piperidine) Molecule->Base H2 H₂/Pd-C Molecule->H2 Product_Boc Boc Removed Acid->Product_Boc Selective Cleavage Product_Fmoc Fmoc Removed Base->Product_Fmoc Selective Cleavage Product_Cbz Cbz Removed H2->Product_Cbz Selective Cleavage

Caption: Orthogonal deprotection strategy for Boc, Fmoc, and Cbz groups.

Applications in Drug Discovery and Development

This compound is a versatile precursor for a wide range of biologically active molecules.[13] The piperidine scaffold is a common motif in pharmaceuticals, and this building block provides a convenient entry point for its incorporation.

Key Application Areas:

  • PROTACs: It serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that hijack the cell's natural protein disposal system to degrade target proteins.[14]

  • Enzyme Inhibitors: It is used in the synthesis of various inhibitors, including those for kinesin spindle protein (anticancer) and aspartic acid proteases.

  • Receptor Agonists/Antagonists: The molecule is a precursor for G-protein coupled receptor (GPCR) agonists, such as those for GPR119, which have antidiabetic potential.

Illustrative Synthetic Workflow

A typical synthetic sequence involves first utilizing the nucleophilicity of the primary amine, followed by the deprotection and subsequent reaction of the piperidine nitrogen.

G Start 1-Boc-4-(aminomethyl)piperidine (Free Base) Step1 Step 1: Amide Coupling (R-COCl, Base) Start->Step1 Intermediate Intermediate Product (Primary amine acylated) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 Deprotected Deprotected Intermediate (Free piperidine N) Step2->Deprotected Step3 Step 3: Second Coupling (R'-X, Base) Deprotected->Step3 Final Final Product Step3->Final

Caption: Synthetic workflow using 1-Boc-4-(aminomethyl)piperidine.

Experimental Protocols and Data

Trustworthy protocols are self-validating. The following methodologies are standard in the field and provide a reliable framework for utilizing Boc-protection chemistry.

Table 1: Summary of Boc Group Properties
PropertyDescriptionSupporting ConditionsLabile Conditions
Stability Highly robust, preventing unwanted reactions.Strong bases (e.g., NaOH), nucleophiles, catalytic hydrogenation, reducing agents.[6][9]Strong acids (e.g., TFA, HCl).[9][11]
Installation High-yielding reaction with simple purification.Di-tert-butyl dicarbonate (Boc₂O), often with a base (e.g., TEA, DMAP).[15][16]-
Removal Clean and rapid cleavage.TFA in DCM; HCl in dioxane/ethyl acetate.[10][11]-
Byproducts Volatile and easily removed.Installation: CO₂, ᵗBuOH.[8] Removal: CO₂, isobutylene.[11]-
Protocol 1: General Procedure for N-Boc Protection of an Amine
  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).

  • Base Addition: Add a base such as triethylamine (TEA, 1.1-1.5 eq) or use aqueous sodium bicarbonate if applicable.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.[4]

Protocol 2: General Procedure for N-Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[11]

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath to moderate the reaction rate.[11]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[9][11] Note the evolution of gas (CO₂).

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5-4 hours.[11] Monitor the deprotection by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup to yield the free amine.[11]

Note on Scavengers: During deprotection, the generated tert-butyl cation can potentially alkylate nucleophilic residues (e.g., tryptophan, methionine). The use of scavengers like anisole or thioanisole can mitigate these side reactions.[10][15]

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the arsenal of the synthetic organic chemist. Its role in this compound is a clear demonstration of strategic chemical design. By providing robust, temporary protection for the piperidine nitrogen, the Boc group confers crucial chemoselectivity, enabling this bifunctional molecule to serve as a versatile and highly controlled building block. The principles of its installation, its acid-labile removal, and its orthogonality with other common protecting groups are fundamental to its successful application in the elegant and efficient synthesis of complex pharmaceutical agents.

References

1-Boc-4-(aminomethyl)piperidine Hydrochloride: A Bifunctional Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical tools, bifunctional building blocks offer a streamlined approach to molecular complexity and diversity. This technical guide provides an in-depth exploration of 1-Boc-4-(aminomethyl)piperidine hydrochloride, a versatile and highly valuable scaffold in drug discovery. We will delve into its unique structural attributes, orthogonal reactivity, and its pivotal role in the synthesis of conformationally restricted diamines, which are increasingly sought-after motifs in the design of potent and selective ligands for a range of biological targets. This guide will further provide field-proven experimental protocols, mechanistic insights, and data-driven analyses to empower researchers in leveraging this powerful building block for their drug development endeavors.

Introduction: The Strategic Advantage of Bifunctional Building Blocks

The quest for novel drug candidates with enhanced efficacy and selectivity has led to a growing emphasis on the synthesis of complex molecular architectures. Bifunctional building blocks, possessing two distinct reactive sites, serve as powerful linchpins in this endeavor. They allow for the sequential and controlled introduction of different pharmacophoric elements, thereby enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This compound stands out as a particularly advantageous bifunctional scaffold. Its structure incorporates a piperidine ring, a common motif in central nervous system (CNS) active agents, with a primary aminomethyl group and a Boc-protected secondary amine. This unique arrangement offers a powerful platform for creating conformationally restricted diamines, which are crucial for pre-organizing functional groups in a defined spatial orientation, thereby minimizing the entropic penalty upon binding to a biological target.[1][2] This pre-organization is a key strategy for enhancing binding affinity and selectivity.[1]

Core Attributes of this compound

The utility of this building block stems from a combination of its chemical and physical properties.

PropertyValueSource
CAS Number 359629-16-6[3]
Molecular Formula C11H23ClN2O2[4]
Molecular Weight 250.77 g/mol [3]
Appearance White to off-white solid[5]
Solubility Soluble in chloroform and methanol[6][7]

The key to its versatility lies in the orthogonal protection strategy . The secondary amine of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[8][9] In contrast, the primary aminomethyl group is present as a hydrochloride salt, which can be readily liberated by a base to participate in a variety of chemical transformations. This differential reactivity allows for selective manipulation of each amine functionality, a cornerstone of its application in multi-step synthesis.[10]

The Power of Orthogonal Deprotection: A Step-by-Step Mechanistic Look

The ability to selectively deprotect the two amine groups is the cornerstone of this building block's utility. This is achieved by exploiting the distinct chemical lability of the Boc group and the amine hydrochloride salt.

Liberation of the Primary Amine

The primary aminomethyl group, present as a hydrochloride salt, can be easily deprotected by treatment with a suitable base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA). This in situ neutralization generates the free primary amine, which is then available for subsequent reactions.

Deprotection of the Boc-Protected Secondary Amine

The Boc group is robust under basic and nucleophilic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11][12]

The mechanism of Boc deprotection proceeds through the following key steps:[13][14]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[15]

  • Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[13][15]

  • Decarboxylation: The carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.[13]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding trifluoroacetate salt.[15]

It is crucial to note that the tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly with nucleophilic residues in sensitive substrates.[15] The use of "scavengers," such as anisole or thioanisole, is often employed to trap this cation and prevent unwanted alkylation.[16]

Synthetic Applications and Field-Proven Protocols

The orthogonal reactivity of this compound makes it a versatile precursor for a wide array of chemical transformations.

Acylation of the Primary Amine

Acylation of the primary amine is a common strategy to introduce diverse functional groups and build molecular complexity. This can be achieved using various acylating agents.[17]

Experimental Protocol: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride) [17]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.5 eq) to the solution to neutralize the hydrochloride salt and the HCl byproduct that will be generated.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acylated product.

Reductive Amination of the Primary Amine

Reductive amination is a powerful method for the N-alkylation of amines, providing a direct route to secondary and tertiary amines.[18][19] This reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[20]

Experimental Protocol: Reductive Amination with an Aldehyde (e.g., Benzaldehyde) [21]

  • Dissolution: Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free primary amine.

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Case Study: Varenicline Synthesis

The strategic importance of 1-Boc-4-(aminomethyl)piperidine and related conformationally restricted diamines is exemplified in the synthesis of complex pharmaceutical agents.[22] For instance, while not a direct precursor, the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation, involves the construction of a rigid bicyclic diamine core.[23][24] The principles of employing protected diamine building blocks to construct such rigid scaffolds are central to its synthesis.[25][26] The synthesis often involves the reductive amination of a dialdehyde intermediate to form a key bicyclic amine.[23] This highlights the industrial relevance of the synthetic methodologies discussed.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the orthogonal protection strategy and a typical experimental workflow.

Orthogonal_Protection cluster_0 1-Boc-4-(aminomethyl)piperidine HCl cluster_1 Selective Deprotection & Reaction Start 1-Boc-4-(aminomethyl)piperidine Hydrochloride Base Base (e.g., NEt3) Liberates Primary Amine Start->Base Path 1 Acid Acid (e.g., TFA) Removes Boc Group Start->Acid Path 2 Primary_Amine_Reaction Reaction at Primary Amine (e.g., Acylation, Reductive Amination) Base->Primary_Amine_Reaction Secondary_Amine_Reaction Reaction at Secondary Amine Acid->Secondary_Amine_Reaction

Caption: Orthogonal protection and selective reaction pathways.

Reductive_Amination_Workflow Start 1. Dissolve Reactants & Base Add_Reducing_Agent 2. Add NaBH(OAc)3 Start->Add_Reducing_Agent Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction Quench 4. Quench with NaHCO3 (aq) Reaction->Quench Extract 5. Extract with Organic Solvent Quench->Extract Isolate 6. Dry, Filter, Concentrate Extract->Isolate Purify 7. Purify (if necessary) Isolate->Purify

Caption: A typical reductive amination workflow.

Conclusion: A Cornerstone for Future Drug Discovery

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to efficiently construct complex and diverse molecular libraries. Its inherent bifunctionality, governed by a robust orthogonal protection strategy, provides a reliable and predictable platform for the synthesis of novel compounds.[5][27] As the demand for conformationally restricted scaffolds continues to grow in the pursuit of more potent and selective therapeutics, the importance of this versatile building block in the drug discovery pipeline is set to increase.[28][29] The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this powerful synthetic tool.

References

Navigating the Labyrinth: A Technical Guide to the Commercial Availability and Quality Control of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the procurement of high-quality chemical reagents is a critical, yet often underestimated, determinant of project success. The integrity of a synthetic route and the reliability of biological data are intrinsically linked to the purity and consistency of the starting materials. This guide provides an in-depth technical overview of 1-Boc-4-(aminomethyl)piperidine hydrochloride, a versatile building block in medicinal chemistry, with a focus on its commercial availability, synthesis, and the rigorous quality control measures necessary to ensure its fitness for purpose.

The Strategic Importance of this compound in Modern Drug Discovery

This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidine core, a Boc-protected secondary amine, and a primary aminomethyl group (as the hydrochloride salt), offers a unique set of synthetic handles. The Boc (tert-butoxycarbonyl) group provides a robust and easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at the primary amine.

This strategic combination of features makes it a valuable precursor for a variety of applications, including:

  • Scaffold for Novel Therapeutics: The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[2][3]

  • Linkerology in PROTACs: The molecule is increasingly utilized as a linker component in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][] The piperidine unit can provide rigidity and desirable vectoral properties within the linker, crucial for optimizing the ternary complex formation between the target protein and the E3 ligase.

  • Building Block for Diverse Compound Libraries: Its utility extends to the synthesis of inhibitors for various biological targets, such as kinesin spindle protein and Pim-1 kinase, as well as agonists for G-protein coupled receptors.[6]

Sourcing and Commercial Availability: A Comparative Analysis

A multitude of chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. The choice of supplier should be a deliberate process, weighing factors such as documented purity, available analytical data, cost, and supply chain reliability.

SupplierPurity SpecificationAvailable QuantitiesNoteworthy Information
Sigma-Aldrich ≥97%Gram to multi-gram scaleOften provides detailed analytical data and references to peer-reviewed literature.[7]
Thermo Scientific Chemicals 97%Gram to multi-gram scaleFormerly part of the Acros Organics portfolio.[8]
MedChemExpress (MCE) ≥98% (by HPLC)Milligram to gram scaleSpecializes in bioactive compounds and provides detailed Certificates of Analysis.[1]
Chem-Impex ≥99% (by TLC)Milligram to multi-gram scaleOffers a high-purity grade.[1]
BLD Pharm Custom synthesis availableBulk quantitiesOffers cold-chain transportation, which may be relevant for long-term stability.[9]

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific product documentation.

Expert Insight: While a higher stated purity is often desirable, the analytical method used for this determination is of paramount importance. A purity claim of ">99% by TLC" is not as informative as ">99% by HPLC or qNMR". Always request a lot-specific Certificate of Analysis (CoA) to review the analytical data firsthand.

Deconstructing the Synthesis: A Plausible Retrosynthetic Approach

While many researchers will opt to purchase this reagent, understanding its synthesis provides valuable insight into potential impurities and informs quality control strategies. A common synthetic route to the parent amine, 1-Boc-4-(aminomethyl)piperidine, can be adapted from methods used for similar piperidine derivatives. A plausible retrosynthetic analysis is presented below.

Target 1-Boc-4-(aminomethyl)piperidine Hydrochloride Freebase 1-Boc-4-(aminomethyl)piperidine Target->Freebase HCl addition Precursor 1-Boc-4-cyanopiperidine Freebase->Precursor Reduction of Nitrile (e.g., LAH, H2/Ni) StartingMaterial 4-Cyanopiperidine Precursor->StartingMaterial Boc Protection (Boc Anhydride)

Caption: Retrosynthetic analysis of this compound.

A common forward synthesis would involve the following key transformations:

  • Boc Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable starting material, such as 4-piperidinecarbonitrile, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step is crucial for directing subsequent reactivity.

  • Nitrile Reduction: The nitrile group of the resulting 1-Boc-4-cyanopiperidine is then reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst). The choice of reducing agent can influence the impurity profile.

  • Salt Formation: Finally, the free base, 1-Boc-4-(aminomethyl)piperidine, is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt. This step often aids in purification, as the crystalline salt can be isolated with higher purity than the free base, which may be an oil or low-melting solid.

The Cornerstone of Reliability: A Comprehensive Quality Control Protocol

Ensuring the identity, purity, and consistency of this compound is non-negotiable. A multi-pronged analytical approach is required for a comprehensive assessment.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment. A representative ¹H NMR spectrum can be found on platforms like ChemicalBook.[10]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the free base cation.

Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to quantify the purity and identify any potential impurities.

QC_Start Received Batch of 1-Boc-4-(aminomethyl)piperidine HCl Identity_Check Identity Confirmation (NMR, MS) QC_Start->Identity_Check Purity_Check Purity Assessment (HPLC, GC) Identity_Check->Purity_Check Pass_Fail Does it meet specifications? Purity_Check->Pass_Fail Release Release for Use Pass_Fail->Release Yes Reject Reject Batch Pass_Fail->Reject No

Caption: A streamlined quality control workflow for incoming batches of the reagent.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination of non-volatile compounds like the hydrochloride salt.[11] A reversed-phase method with UV detection is typically employed. The purity is determined by the area percentage of the main peak.

  • Gas Chromatography (GC): For the free base, which is more volatile, GC can be an effective purity assessment tool.[11] A flame ionization detector (FID) is commonly used. A typical GC analysis might show a purity of over 99%.[12]

  • Water Content (Karl Fischer Titration): The hydrochloride salt can be hygroscopic. Karl Fischer titration should be performed to quantify the water content, as this can affect the accuracy of weighing and subsequent reaction stoichiometry. A water content of less than 0.5% is generally acceptable.[12]

Step-by-Step Protocol: HPLC Purity Determination

This protocol is a general guideline and should be optimized for the specific instrumentation and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion: A Commitment to Quality

This compound is a valuable and versatile reagent in the modern medicinal chemist's toolbox. Its effective use, however, is predicated on a thorough understanding of its commercial landscape and a rigorous commitment to quality control. By implementing the multi-faceted analytical strategies outlined in this guide, researchers can proceed with confidence, knowing that their starting material is of the requisite identity and purity to generate reliable and reproducible results, ultimately accelerating the path of drug discovery and development.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-4-(aminomethyl)piperidine is a pivotal bifunctional building block in modern medicinal chemistry, serving as a precursor for a wide range of therapeutic agents, including kinesin spindle protein inhibitors and GPR119 receptor agonists. This application note provides a comprehensive, field-proven protocol for the synthesis of its hydrochloride salt, ensuring high purity, yield, and stability. We present a robust two-step synthetic strategy commencing with the selective reduction of the commercially available 1-Boc-4-cyanopiperidine, followed by conversion to its crystalline hydrochloride salt. This guide explains the causality behind critical experimental choices, offers detailed, step-by-step instructions, and includes methods for the characterization of the final product, tailored for researchers in synthetic chemistry and drug development.

Introduction and Strategic Rationale

The piperidine moiety is a privileged scaffold in drug discovery, and its functionalization is key to modulating pharmacological activity. 1-Boc-4-(aminomethyl)piperidine, featuring an orthogonally protected piperidine nitrogen and a reactive primary amine, offers synthetic chemists a versatile handle for elaboration into more complex molecular architectures.[1]

A direct synthesis via Boc-protection of 4-(aminomethyl)piperidine presents significant challenges in achieving regioselectivity. The presence of two nucleophilic nitrogen atoms—one primary and one secondary—often leads to a mixture of products that are difficult to separate.[2] To circumvent this, our validated approach employs a more controlled and reliable strategy:

  • Start with a Pre-functionalized Scaffold: We begin with 1-Boc-4-cyanopiperidine, where the piperidine nitrogen is already protected and a nitrile group serves as a masked primary amine.[3][4]

  • Selective Functional Group Transformation: The core of the synthesis is the chemoselective reduction of the nitrile group to an aminomethyl group.

  • Final Salt Formation: The resulting free amine is converted to its hydrochloride salt to enhance stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.[5][6]

This strategy ensures that the desired isomer is produced exclusively, streamlining the purification process and maximizing overall yield.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the catalytic hydrogenation of the nitrile precursor, followed by the formation of the hydrochloride salt.

SynthesisWorkflow Start Starting Material: 1-Boc-4-cyanopiperidine Step1 Step 1: Catalytic Hydrogenation Start->Step1 Intermediate Intermediate: 1-Boc-4-(aminomethyl)piperidine (Free Base) Step1->Intermediate  H₂ (g), Raney® Nickel  Methanol or Ethanol, NH₃ (optional) Step2 Step 2: Hydrochloride Salt Formation Intermediate->Step2 Product Final Product: 1-Boc-4-(aminomethyl)piperidine HCl Step2->Product  HCl in Dioxane or Diethyl Ether  Anhydrous Solvent (e.g., EtOAc, Et₂O)

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Part 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine (Free Base)

Principle and Mechanistic Insight: This step involves the reduction of a nitrile to a primary amine. While potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation, they require strictly anhydrous conditions and present a more hazardous profile.[7] Catalytic hydrogenation using Raney® Nickel is a highly effective and industrially scalable alternative.[8] Raney® Nickel is a high-surface-area nickel catalyst saturated with adsorbed hydrogen.[8] The reaction proceeds via the adsorption of the nitrile's C≡N bond onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[9] The addition of ammonia to the reaction medium is a common practice to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the product primary amine.

Reagents and Materials:

Reagent MW ( g/mol ) Moles Equivalents Amount
1-Boc-4-cyanopiperidine 210.27 47.56 mmol 1.0 10.0 g
Raney® Nickel (50% slurry in water) - - ~5-10 wt% ~1.0 g (dry weight)
Ethanol (or Methanol), anhydrous - - - 200 mL
Ammonia (7N solution in Methanol) 17.03 - (Optional) 20 mL

| Celite® (Diatomaceous earth) | - | - | - | For filtration |

Step-by-Step Protocol:

  • Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with the reaction solvent (e.g., Ethanol) to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and must be handled under a solvent at all times.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst, 1-Boc-4-cyanopiperidine (10.0 g), and anhydrous ethanol (200 mL). If used, add the 7N methanolic ammonia solution.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Reaction Execution: Begin vigorous agitation and heat the reaction to 40-50°C. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Reaction Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: The reaction mixture must be filtered to remove the pyrophoric catalyst. Filter the mixture through a pad of Celite® in a Büchner funnel. Crucially, ensure the Celite® pad and the catalyst are kept wet with solvent throughout the filtration process to prevent ignition. Wash the filter cake thoroughly with additional ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield 1-Boc-4-(aminomethyl)piperidine as a colorless to pale yellow oil or a low-melting solid. The product is often pure enough for the next step without further purification. Expected yield: 9.5-10.1 g (93-99%).

Part 2: Synthesis of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Principle and Rationale: Primary amines are basic and react readily with strong acids like hydrochloric acid to form ammonium salts.[10][11] This acid-base reaction converts the oily or low-melting free base into a stable, crystalline solid.[5] The hydrochloride salt is generally less reactive to atmospheric CO₂, easier to weigh and handle, and often exhibits improved solubility in certain solvents.[6] The use of an anhydrous HCl solution (e.g., in dioxane or diethyl ether) in a non-polar solvent promotes the precipitation of the ionic salt.[12]

Reagents and Materials:

Reagent MW ( g/mol ) Moles Equivalents Amount
1-Boc-4-(aminomethyl)piperidine 214.31 44.33 mmol 1.0 9.5 g
HCl solution (4M in 1,4-Dioxane) 36.46 ~48.7 mmol 1.1 ~12.2 mL

| Diethyl Ether or Ethyl Acetate | - | - | - | 200 mL |

Step-by-Step Protocol:

  • Dissolution: Dissolve the 1-Boc-4-(aminomethyl)piperidine free base (9.5 g) in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution in an ice-water bath (0-5°C). While stirring, slowly add the 4M HCl solution in dioxane (12.2 mL, 1.1 eq.) dropwise via a syringe.

  • Precipitation: A thick white precipitate will form immediately upon addition of the acid.

  • Crystallization/Digestion: After the addition is complete, continue stirring the slurry in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a generous amount of cold diethyl ether to remove any excess HCl and dioxane.

  • Drying: Dry the solid under high vacuum to a constant weight. The final product, this compound, should be a fine, white crystalline powder. Expected yield: 10.5-11.0 g (94-98% from the free base).

Product Characterization

  • Appearance: White crystalline solid.

  • Melting Point: ~235-240 °C (decomposes).

  • ¹H NMR (400 MHz, D₂O): δ ~4.05 (br d, 2H), 3.16 (s, 2H), 2.92 (br t, 2H), 2.05 – 1.95 (m, 1H), 1.88 (d, 2H), 1.45 (s, 9H), 1.39 – 1.28 (m, 2H).

  • ¹³C NMR (101 MHz, D₂O): δ ~156.5, 81.5, 43.5 (br), 42.1, 35.2, 28.1, 27.5.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₂₃N₂O₂⁺ [M+H]⁺: 215.1754; Found: 215.1759.

Safety and Handling

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under solvent. The filtration process must be conducted with extreme care, keeping the filter cake wet. Quench spent catalyst by slowly adding it to a large volume of water, followed by acidification with dilute HCl to dissolve the nickel.

  • Hydrogen Gas: Highly flammable and explosive. All hydrogenation procedures must be performed in a well-ventilated fume hood using appropriate high-pressure equipment and with the exclusion of ignition sources.

  • Hydrochloric Acid (in Dioxane): Corrosive and toxic. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

References

Application Notes & Protocols: Strategic Incorporation of 1-Boc-4-(aminomethyl)piperidine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and development. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-standard building blocks is a powerful strategy to create peptidomimetics with enhanced stability, novel structural conformations, and improved biological activity. 1-Boc-4-(aminomethyl)piperidine hydrochloride is a versatile synthetic intermediate used to introduce a piperidine scaffold into a peptide backbone.[1] This modification can impart significant conformational constraints and alter the physicochemical properties of the resulting molecule, making it a valuable tool for medicinal chemists.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound within the framework of tert-butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for successful synthesis.

The Reagent: A Technical Overview

This compound is a bifunctional molecule designed for seamless integration into peptide synthesis workflows.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidine ring. This group is stable under the basic and nucleophilic conditions encountered during coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2] This acid lability is the cornerstone of the Boc/Bzl SPPS strategy.

  • The Aminomethyl Group: The primary amine of the aminomethyl moiety serves as the nucleophile for coupling to the growing peptide chain. Its separation from the piperidine ring by a methylene spacer provides flexibility during the coupling reaction.

  • The Hydrochloride Salt: The reagent is supplied as a hydrochloride salt to enhance its stability and ease of handling as a crystalline solid. This acidic salt must be neutralized in situ during the coupling step to liberate the free, nucleophilic primary amine.

The strategic incorporation of this building block can introduce a rigid, cyclic constraint into a peptide, influencing its secondary structure and interaction with biological targets.

The Synthetic Framework: Boc/Bzl SPPS

The use of a Boc-protected building block necessitates a Boc-based SPPS strategy. The Boc/Bzl approach is a classic and robust method for peptide synthesis.[3] It operates on a principle of graduated acid lability, making it a "quasi-orthogonal" system.[4]

  • Temporary Nα-Protection: The Boc group is used for the temporary protection of the alpha-amino group of the incoming amino acid (and in this case, the piperidine nitrogen). It is removed at the beginning of each cycle with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected with groups that are stable to the repetitive TFA treatments. Benzyl-based (Bzl) protectors are common, which require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for their removal during the final cleavage step.[6][7]

The fundamental cycle of Boc-SPPS involves four key stages: deprotection, neutralization, coupling, and washing.

Boc_SPPS_Cycle Start Peptide-Resin (Nα-Boc Protected) Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Cycle Start Neutralization 2. Neutralization (10% DIEA in DCM/DMF) Deprotection->Neutralization Forms TFA Salt Coupling 3. Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling Frees Amine Wash 4. Wash (DMF, DCM) Coupling->Wash End Elongated Peptide-Resin (Nα-Boc Protected) Wash->End Ready for next cycle Incorporation_Workflow Resin_NH2 Peptide-Resin-NH₂ Free Amine Coupling { Coupling |  Activated Boc-Piperidine-HCl + DIEA} Resin_NH2:f1->Coupling:f0 Resin_Coupled Peptide-Resin-NH-CH₂-Piperidine-Boc Boc Protected Coupling:f0->Resin_Coupled:f0 Deprotection { Deprotection |  25-50% TFA / DCM} Resin_Coupled:f1->Deprotection:f0 Resin_Deprotected Peptide-Resin-NH-CH₂-Piperidine-NH₂⁺•TFA⁻ TFA Salt Deprotection:f0->Resin_Deprotected:f0

References

Application Notes & Protocols: Leveraging 1-Boc-4-(aminomethyl)piperidine Hydrochloride as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] The linker connecting the target protein-binding ligand ("warhead") and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing appreciation for the strategic advantages of incorporating rigid structural motifs. This guide provides an in-depth technical overview of 1-Boc-4-(aminomethyl)piperidine hydrochloride, a versatile building block used to create rigid linkers in PROTAC synthesis. We will explore the rationale behind using rigid linkers, provide detailed protocols for synthesis and cellular evaluation, and discuss the profound impact of linker rigidity on ternary complex formation and overall degrader performance.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][6] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker is not merely a spacer; it is a dynamic component that dictates the geometry and stability of this crucial ternary complex.[][8] Its length, composition, and flexibility are key parameters that must be optimized to achieve potent and selective protein degradation.[9][]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Tagging for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Executes Synthesis_Workflow A POI Ligand-COOH C Intermediate 1 A->C Amide Coupling (HATU, DIPEA) B 1-Boc-4-(aminomethyl) piperidine·HCl B->C D Intermediate 2 (Deprotected Amine) C->D Boc Deprotection (TFA or HCl) F Final PROTAC D->F Final Conjugation E E3 Ligand-Linker-X (e.g., X=NHS ester) E->F

References

Application Notes and Protocols: Amide Bond Formation via Coupling of 1-Boc-4-(aminomethyl)piperidine Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Approximately 25% of all pharmaceutical drugs contain at least one amide linkage, highlighting the importance of robust and efficient amidation methodologies.[1][2] 1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block, featuring a primary amine nucleophile and a Boc-protected secondary amine.[3][4] This structure allows for the selective formation of an amide bond at the primary amine, while the piperidine nitrogen remains protected, enabling further synthetic manipulations.

This document provides a comprehensive guide to the coupling reaction between 1-Boc-4-(aminomethyl)piperidine hydrochloride and various carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is primarily due to the formation of a non-productive acid-base salt between the two reactants.[6] To overcome this kinetic barrier, the carboxylic acid must be "activated" to generate a more electrophilic species that is readily attacked by the amine nucleophile.

The general workflow for this coupling reaction can be visualized as follows:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Reactant_Prep Reactant Preparation (Carboxylic Acid, Amine Salt, Base) Activation Carboxylic Acid Activation (Coupling Reagent) Reactant_Prep->Activation Add Coupling Reagent Coupling Nucleophilic Attack (Amine) Activation->Coupling Add Amine Workup Aqueous Workup Coupling->Workup Quench Reaction Purification Chromatography Workup->Purification Isolate Crude Product

Figure 1: General workflow for amide coupling reactions.

Handling of this compound

A crucial first step in any coupling reaction involving this compound is the neutralization of the hydrochloride salt to liberate the free primary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess of the base (typically 1.1 to 1.5 equivalents relative to the amine hydrochloride) is recommended to ensure complete neutralization and to scavenge any acid generated during the subsequent coupling reaction.

Common Coupling Reagents and Mechanistic Insights

The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), and cost.

Carbodiimide-Based Reagents (EDC/HOBt)

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To mitigate this and to suppress potential racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[5][7] HOBt intercepts the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which is then readily attacked by the primary amine of 1-Boc-4-(aminomethyl)piperidine to furnish the desired amide.[5][8]

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Figure 2: Simplified mechanism of EDC/HOBt mediated coupling.

Aminium/Uronium Salt-Based Reagents (HATU)

Mechanism of Action: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction kinetics and low rates of racemization.[9] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[9][10] This active ester is then rapidly attacked by the amine to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9][10] The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling step through a neighboring group effect.[10]

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (highly reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Figure 3: Simplified mechanism of HATU mediated coupling.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

ReagentEquivalents
Carboxylic Acid1.0
1-Boc-4-(aminomethyl)piperidine HCl1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature.[11]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Coupling

This protocol describes a general procedure for HATU-mediated amide bond formation. Pre-activation of the carboxylic acid is often recommended for optimal results.[13]

Materials:

  • Carboxylic acid

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

ReagentEquivalents
Carboxylic Acid1.0
1-Boc-4-(aminomethyl)piperidine HCl1.1
HATU1.1
DIPEA3.0

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[12]

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[12]

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Subsequent Deprotection of the Boc Group

Following the successful coupling reaction, the Boc protecting group on the piperidine nitrogen can be removed to allow for further functionalization. This is typically achieved under acidic conditions.

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected amide product

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure with TFA:

  • Dissolve the Boc-protected amide in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).[14]

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Procedure with HCl in Dioxane:

  • Dissolve the Boc-protected amide in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).

  • Add an excess of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours.

  • The hydrochloride salt of the deprotected amine may precipitate. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized as described above.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrates are stable), or the equivalents of the coupling reagent and base.

  • Side Reactions: The formation of N-acylurea with EDC can be minimized by the addition of HOBt and by adding the amine promptly after the activation of the carboxylic acid.

  • Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[7] The byproducts from HATU are also generally water-soluble. Flash column chromatography is often necessary to obtain a highly pure product.

  • Solvent Choice: DMF and DCM are common solvents for these coupling reactions. DMF is a polar aprotic solvent that is good at dissolving a wide range of substrates, while DCM is a less polar option that can be easier to remove.[13]

Conclusion

The coupling of this compound with carboxylic acids is a robust and widely applicable method for the synthesis of diverse amide-containing molecules. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate these valuable synthetic intermediates. The protocols outlined in this guide provide a solid foundation for successful amide bond formation and subsequent deprotection, enabling the advancement of drug discovery and development programs.

References

Application Note & Protocol: Facile and Efficient Boc Deprotection of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature. This guide provides a detailed examination and robust protocols for the deprotection of 1-Boc-4-(aminomethyl)piperidine, a versatile bifunctional building block used extensively in medicinal chemistry and materials science. We present two field-proven methodologies utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, explaining the underlying chemical principles, offering step-by-step instructions, and providing expert insights for troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and comprehensive resource for this critical synthetic transformation.

Introduction: The Strategic Role of Boc Protection

In multi-step synthesis, the strategic protection and deprotection of functional groups is paramount. The Boc group is one of the most widely employed protecting groups for amines due to its resilience to a broad range of nucleophilic, basic, and reductive conditions.[1] Its removal is typically achieved under acidic conditions, a process that is both high-yielding and operationally simple.[2]

The substrate, 1-Boc-4-(aminomethyl)piperidine, is a valuable synthetic intermediate.[3] It incorporates a primary aminomethyl group, which serves as a key nucleophilic handle for further functionalization, and a piperidine ring, a privileged scaffold in numerous pharmacologically active compounds.[4] The Boc group masks the secondary amine of the piperidine ring, allowing for selective chemistry at the exocyclic primary amine. Subsequent removal of the Boc group unmasks the piperidine nitrogen for further modification.

This application note details the final deprotection step to yield 4-(aminomethyl)piperidine as its corresponding salt, a crucial precursor for various downstream applications.

The Chemistry of Acid-Catalyzed Boc Deprotection

The removal of a Boc group is an acid-catalyzed elimination reaction (E1 mechanism). The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[5][6] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This carbamic acid rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[2][5][6] In the acidic medium, the newly liberated amine is immediately protonated to form a stable ammonium salt.[5]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Protonation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA or HCl) Carbocation tert-Butyl Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid CO2 CO₂ (gas) Free_Amine Free Amine Carbamic_Acid->Free_Amine Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods are presented, differing in the acid and solvent system used. The choice often depends on downstream requirements, particularly the desired counter-ion of the final product and solvent compatibility.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used, robust method known for its speed and efficiency.[6][7] The product is isolated as a trifluoroacetate salt, which may need to be converted to the hydrochloride salt in a separate step if required.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
1-Boc-4-(aminomethyl)piperidine hydrochloride≥97%Sigma-AldrichStarting Material (SM).
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-AldrichCorrosive and hygroscopic. Handle with extreme care in a fume hood.[8][9][10]
Dichloromethane (DCM)AnhydrousFisher ScientificUse a dry solvent to prevent unwanted side reactions.
Diethyl EtherAnhydrousVWRUsed as an anti-solvent for precipitation.

Equipment

EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer/plateFor agitation
Ice bathTo control initial reaction temperature
Rotary evaporatorFor solvent removal
Buchner funnelFor filtration of the product
High-vacuum pumpFor thorough drying of the product

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the flask (approx. 5-10 mL per gram of starting material). Stir at room temperature until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermic reaction upon acid addition.[6]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 eq.) to the stirred solution. A common and effective mixture is a 1:1 ratio of DCM:TFA by volume.[11]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Effervescence (release of CO₂) should be observed as the reaction proceeds.[2]

  • Monitoring (Optional but Recommended): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM with 1% triethylamine. The product (amine salt) will remain at the baseline, while the starting material will have a higher Rf value. Visualize with a ninhydrin stain.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[6][7]

  • Precipitation: To the resulting oil or residue, add cold diethyl ether with vigorous stirring. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold diethyl ether to remove any residual TFA and soluble impurities.

  • Drying: Dry the product under high vacuum for several hours to obtain 4-(aminomethyl)piperidine ditrifluoroacetate salt. The product is often hygroscopic and should be stored in a desiccator.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA, directly yielding the dihydrochloride salt of the product.[12][13] It is particularly useful when TFA salts are incompatible with subsequent steps.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting Material (SM).
4M HCl in 1,4-DioxaneCommercial solutionSigma-AldrichHighly corrosive. Handle in a fume hood.
Diethyl EtherAnhydrousVWRUsed as an anti-solvent for precipitation.
Methanol (optional)AnhydrousFisher ScientificCan be used to aid dissolution if starting material is poorly soluble in dioxane.

Equipment

EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer/plateFor agitation
Gas outlet/bubblerTo vent HCl gas and CO₂
Rotary evaporatorFor solvent removal
Buchner funnelFor filtration of the product
High-vacuum pumpFor thorough drying of the product

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask with a stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (approx. 10 mL per gram of SM, providing a large excess of HCl). If solubility is an issue, a minimal amount of anhydrous methanol can be added.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[12] In many cases, the product, 4-(aminomethyl)piperidine dihydrochloride, is insoluble in dioxane and will precipitate directly from the reaction mixture.

  • Monitoring: Progress can be monitored by TLC as described in Protocol A or by observing the complete dissolution of the starting material followed by the formation of a new precipitate.

  • Isolation: If a precipitate has formed, collect the solid directly by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Alternative Isolation: If the product remains in solution, concentrate the reaction mixture via rotary evaporation. Add anhydrous diethyl ether to the residue to induce precipitation. Collect the solid by filtration and wash with ether.

  • Drying: Dry the resulting white solid under high vacuum to yield 4-(aminomethyl)piperidine dihydrochloride. Store in a desiccator.

Workflow and Characterization

Caption: General experimental workflow for Boc deprotection.

Physicochemical Properties

Property1-Boc-4-(aminomethyl)piperidine4-(aminomethyl)piperidine
Molecular Formula C₁₁H₂₂N₂O₂C₆H₁₄N₂
Molecular Weight 214.30 g/mol 114.19 g/mol
Appearance Colorless oil or low-melting solidSolid
Boiling Point 237-238 °C200 °C
Solubility Soluble in DCM, Chloroform, MethanolSoluble in water, alcohols

Spectroscopic Characterization (¹H NMR)

  • Starting Material (1-Boc-4-(aminomethyl)piperidine): The ¹H NMR spectrum will prominently feature a large singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[14] The piperidine and aminomethyl protons will appear in the 1.0-4.1 ppm range.

  • Product (4-(aminomethyl)piperidine dihydrochloride): The most significant change will be the complete disappearance of the characteristic Boc singlet at ~1.45 ppm. The signals corresponding to the piperidine ring protons will likely shift downfield due to the protonation of both nitrogen atoms.

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient acid stoichiometry or short reaction time.Increase the equivalents of acid (TFA or HCl) or prolong the reaction time.[6] Gently warming the reaction to 30-40 °C can also increase the rate, but should be done cautiously. Confirm completion with TLC.
Product Fails to Precipitate Product is soluble in the ether/solvent mixture.Concentrate the solution further to remove all volatile solvents before adding the anti-solvent (ether). If precipitation is still sluggish, try a different anti-solvent like hexane or a mixture of ether/hexane. Storing the solution at low temperatures (0 to -20 °C) can also promote crystallization.
Product is Oily or Gummy Presence of residual solvent or water. The product salt is hygroscopic.Ensure all reagents and solvents are anhydrous. During workup, after removing the bulk solvent, co-evaporate the residue with an anhydrous solvent like toluene or DCM 2-3 times to azeotropically remove residual TFA or water.[6] Ensure thorough drying under high vacuum.
Low Yield Mechanical loss during filtration; product partially soluble in wash solvent.Ensure complete precipitation before filtering. Use minimal amounts of cold diethyl ether for washing the solid on the filter to minimize dissolution of the product.

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin and eye burns.[8][9][15] It is also harmful if inhaled.[10] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[16] An emergency shower and eyewash station must be readily accessible.

  • 4M HCl in Dioxane: This reagent is highly corrosive and releases toxic HCl gas. All handling must be performed in a chemical fume hood. Avoid inhalation and contact with skin and eyes. 1,4-Dioxane is a suspected carcinogen.

  • General Precautions: The deprotection reaction generates CO₂ gas, and the reaction vessel should not be sealed.[5]

References

1-Boc-4-(aminomethyl)piperidine hydrochloride in the synthesis of neurological disorder drugs.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Neurological Disorder Therapeutics Utilizing 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Introduction: The Privileged Piperidine Scaffold in Neuroscience

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility, basic nitrogen atom, and ability to be functionalized at multiple positions allow it to effectively mimic the structure of endogenous neurotransmitters and interact with a wide array of neurological targets.[1][2] Piperidine derivatives are found in drugs for conditions ranging from Alzheimer's disease and schizophrenia to pain and epilepsy.[2][3]

This guide focuses on a highly versatile and strategic building block: This compound . This reagent offers several distinct advantages for the synthesis of complex neurological drug candidates:

  • Structural Versatility : It provides a primary amine on a flexible linker attached to a piperidine core, a common motif for engaging with biological targets.[4]

  • Orthogonal Protection Strategy : The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of reaction conditions used to modify the primary amine, yet it can be removed under mild acidic conditions. This allows for sequential, controlled synthesis.

  • Enhanced Handling and Solubility : The hydrochloride salt form improves the compound's stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup.[4]

This document serves as a detailed guide for researchers and drug development professionals, providing not only step-by-step protocols for key synthetic transformations but also the underlying scientific rationale for their application in the discovery of novel neurological therapeutics.

Core Synthetic Applications and Protocols

The exocyclic primary amine of 1-Boc-4-(aminomethyl)piperidine is a nucleophilic handle that is readily functionalized. The two most common and powerful transformations for elaborating this moiety are amide bond formation and reductive amination.

Amide Bond Formation: Forging a Key Linkage

The amide bond is a fundamental linkage in countless pharmaceuticals. Coupling 1-Boc-4-(aminomethyl)piperidine with a carboxylic acid is a primary strategy for connecting the piperidine scaffold to another pharmacophore or a modulating fragment.

Standard amide coupling protocols utilize activating agents to convert the carboxylic acid into a highly reactive intermediate, facilitating nucleophilic attack by the amine. The EDC/HOBt system is a classic, cost-effective choice. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a reactive O-acylisourea intermediate.[5] 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive; it traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization, leading to cleaner reactions and higher yields.[6][7] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine starting material and to scavenge the acid produced during the reaction.[8]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids. A typical concentration is 0.1-0.5 M.

  • Neutralization & Cooling: Add DIPEA (2.5-3.0 eq) to the mixture to neutralize the hydrochloride salt and prepare for acid scavenging. Cool the flask to 0 °C in an ice bath.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x) to remove residual salts.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected amide.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is central to synthesizing molecules where a more flexible alkyl linker is desired instead of a rigid amide bond.

The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[10] Its key advantage is its mildness and selectivity; it readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[11] This selectivity prevents the competitive reduction of the carbonyl starting material, leading to higher yields of the desired amine product. The reaction is typically performed as a one-pot procedure, making it highly efficient.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone of interest (R-CHO or R-CO-R') (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM or DCE.

  • Neutralization: Add TEA or DIPEA (1.1 eq) to free the primary amine from its hydrochloride salt. Stir for 5-10 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Addition may cause slight effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired Boc-protected secondary amine.

Synthetic Workflow and Data Summary

The following diagram illustrates the general synthetic workflow utilizing this compound, culminating in a final deprotection step to yield the active pharmaceutical ingredient (API) core.

G cluster_start Starting Material cluster_reaction Core Synthesis cluster_intermediate Protected Intermediate cluster_final Final Step start 1-Boc-4-(aminomethyl)piperidine Hydrochloride neutralize Base Neutralization (e.g., DIPEA, TEA) start->neutralize free_amine Free Primary Amine neutralize->free_amine Releases nucleophile amide Amide Coupling (R-COOH, EDC/HOBt) free_amine->amide reductive Reductive Amination (R-CHO, NaBH(OAc)₃) free_amine->reductive boc_product Boc-Protected Final Scaffold amide->boc_product reductive->boc_product deprotect Boc Deprotection (e.g., TFA, HCl in Dioxane) boc_product->deprotect api Final API Core deprotect->api

Caption: General synthetic workflow using 1-Boc-4-(aminomethyl)piperidine.

Table 1: Representative Reaction Parameters

Reaction TypeCoupling/Reducing AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Amide Coupling EDC·HCl / HOBtDIPEADMF / DCM0 to RT12 - 2470 - 95[6][12]
Amide Coupling HATUDIPEADMFRT2 - 685 - 98[8][12]
Reductive Amination NaBH(OAc)₃TEA / DIPEADCM / DCERT6 - 1865 - 90[10]

Structure-Activity Relationships (SAR) and Role in Neurological Drugs

The 4-(aminomethyl)piperidine scaffold is not merely a structural linker; it plays a critical role in defining the pharmacological properties of a drug candidate. Understanding its structure-activity relationships is key to rational drug design.[13]

Target Engagement:

The primary or secondary amine derived from this scaffold is often a key pharmacophoric element that engages in high-energy interactions with the biological target.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton (in its secondary or protonated primary form) can act as a hydrogen bond donor. This is crucial for binding to the active sites of enzymes like acetylcholinesterase (AChE) or to the binding pockets of G-protein coupled receptors (GPCRs).[14][15]

  • Ionic Interactions: At physiological pH, the amine is often protonated, forming a positively charged ammonium ion. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein, a common and powerful anchoring mechanism.[16]

G cluster_receptor Receptor Binding Pocket cluster_ligand Drug Moiety asp Aspartate (Asp) (Negative Charge) ser Serine (Ser) (H-bond Donor/Acceptor) tyr Tyrosine (Tyr) (Hydrophobic Pocket) piperidine --CH₂--[Piperidine]--R piperidine->tyr Hydrophobic Interaction amine --NH₂⁺-- amine->asp Ionic Bond (Key Anchor) amine->ser Hydrogen Bond

Caption: Potential interactions of the 4-aminomethylpiperidine scaffold.

Influence on Physicochemical Properties and Blood-Brain Barrier (BBB) Permeability:

For a drug to be effective against a neurological disorder, it must first reach its target in the brain by crossing the highly selective blood-brain barrier (BBB).[17] The piperidine scaffold favorably influences the properties required for CNS penetration.

  • Lipophilicity and pKa: The piperidine ring provides a lipophilic character that aids in passive diffusion across the lipid membranes of the BBB.[18] However, the basic nitrogen is also critical. Its pKa must be finely tuned; a pKa that is too high results in a molecule that is permanently charged and cannot cross the BBB, while a pKa that is too low may reduce target engagement. The substitution on the piperidine nitrogen (after Boc deprotection) and on the exocyclic amine allows for modulation of this property.

  • Efflux Transporter Evasion: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that actively remove many xenobiotics from the brain.[19] The structural and conformational properties imparted by the piperidine ring can help a molecule evade recognition by these transporters, increasing its brain concentration and therapeutic efficacy.[19][20]

References

Application Notes & Protocols: Mastering Amide Bond Formation with 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1][2] 1-Boc-4-(aminomethyl)piperidine, in particular, has become an invaluable building block, especially in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras), where it often functions as a component of the linker connecting the two ligand heads.[3]

However, this reagent is typically supplied as a hydrochloride salt to improve its stability and handling. While advantageous for storage, the protonated aminomethyl group presents a specific, yet easily managed, challenge for the synthetic chemist: it is non-nucleophilic. This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols necessary to successfully form amide bonds using this critical reagent, focusing on the rationale behind each experimental choice.

Understanding the Key Reactant: 1-Boc-4-(aminomethyl)piperidine HCl

To effectively use this reagent, it is crucial to understand its chemical nature.

  • The Amine: The primary amine (-CH₂NH₂) is the nucleophile that will attack the activated carboxylic acid.

  • The Hydrochloride Salt: The amine is protonated (-CH₂NH₃⁺Cl⁻), rendering it unreactive. A base is mandatory to neutralize the salt and liberate the free, nucleophilic primary amine.[4] The predicted pKa of the conjugate acid is approximately 10.1.[5][6] This necessitates a base strong enough to ensure complete deprotonation.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine's secondary amine. It is stable to the basic or neutral conditions of most amide coupling reactions but is labile under strongly acidic conditions (e.g., TFA, strong HCl).[7] This factor must be considered during the reaction workup.

The Core of the Reaction: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, conditions unsuitable for complex molecules. Therefore, the reaction is universally mediated by "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, creating an activated intermediate that is readily attacked by the amine.[8][9]

G ActiveIntermediate ActiveIntermediate FreeAmine FreeAmine ActiveIntermediate->FreeAmine Reacts with AmideProduct AmideProduct Byproducts Byproducts Acid Acid CouplingReagent CouplingReagent AmineSalt AmineSalt Base Base

Selecting the Right Tools: Reagents and Conditions

The success of the coupling reaction hinges on the appropriate choice of coupling agent, base, and solvent.

Coupling Reagents: A Comparative Overview

Two main classes of coupling reagents are recommended for this transformation: carbodiimides and uronium/aminium salts.

FeatureEDC (A Carbodiimide) HATU (An Aminium Salt)
Full Name 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Mechanism Activates carboxylic acid to a highly reactive O-acylisourea intermediate.[10] Often used with additives.Forms a more stable, highly reactive OAt-active ester.[11]
Additives HOBt (1-Hydroxybenzotriazole) is highly recommended to suppress side reactions and minimize racemization.[12][13]The HOAt (1-hydroxy-7-azabenzotriazole) moiety is already incorporated into the reagent structure.[11]
Reaction Speed Moderate (typically 4-24 hours).[10]Fast (often complete in 1-4 hours).[14]
Efficiency Good to excellent. The urea byproduct is water-soluble, simplifying workup compared to DCC.[15]Excellent, especially for challenging or sterically hindered substrates.[16][17]
Base Requirement Requires a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the amine salt and facilitate the reaction.[18]Requires a non-nucleophilic base (typically DIPEA) for both amine salt neutralization and to facilitate the reaction.[11][14]
Cost Generally more cost-effective.More expensive.
The Crucial Role of the Base

A non-nucleophilic tertiary amine base is essential. Its primary role is to deprotonate the 1-Boc-4-(aminomethyl)piperidine hydrochloride to generate the free amine.

  • DIPEA (N,N-Diisopropylethylamine or Hünig's Base): The most common and highly recommended choice. Its steric bulk prevents it from acting as a competing nucleophile.

  • TEA (Triethylamine): Also widely used, though slightly more nucleophilic than DIPEA.

  • NMM (N-Methylmorpholine): A weaker base, sometimes used to minimize racemization in sensitive substrates.[4]

Stoichiometry: A minimum of 2.0 equivalents of base is typically required: 1.0 equivalent to neutralize the HCl salt and at least 1.0 equivalent for the coupling reaction itself. Often, 2.5-3.0 equivalents are used to ensure the reaction proceeds efficiently.[10][19]

Solvents

The choice of solvent is critical for ensuring all reactants remain dissolved.

  • DMF (N,N-Dimethylformamide): An excellent, highly polar aprotic solvent that dissolves most carboxylic acids, amine salts, and coupling reagents. The most common choice.[10][19]

  • DCM (Dichloromethane): A less polar option, also widely used. Good for reactions where the urea byproduct from EDC might precipitate, though this is less of an issue than with DCC.[15][20]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[14]

Detailed Experimental Protocols

The following protocols are robust starting points that can be optimized for specific substrates.

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="1. Reagent Preparation\nDissolve carboxylic acid, amine HCl salt,\nand additive (if EDC) in anhydrous DMF."]; Cool [label="2. Cool to 0 °C\nUse an ice bath to control initial reaction rate."]; Base_Add [label="3. Add Base\nAdd DIPEA (2.5-3.0 eq) dropwise.\nStir for 10-15 min."]; Activation [label="4. Add Coupling Reagent\nAdd EDC·HCl or HATU (1.1-1.2 eq)\nportion-wise."]; Reaction [label="5. Reaction\nAllow to warm to RT.\nStir for 2-18 hours."]; Monitor [label="6. Monitor Progress\nUse TLC or LC-MS to check for\nconsumption of starting materials."]; Workup [label="7. Aqueous Workup\nDilute with EtOAc/DCM. Wash with\naq. NaHCO₃, dilute acid, and brine."]; Purify [label="8. Purification\nDry organic layer (Na₂SO₄), concentrate,\nand purify via column chromatography."]; End [label="End: Pure Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Cool; Cool -> Base_Add; Base_Add -> Activation; Activation -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; Monitor -> Reaction [label="Incomplete", style=dashed, color="#5F6368"]; } } Caption: Standard Experimental Workflow for Amide Coupling.

Protocol 1: EDC/HOBt-Mediated Coupling

This protocol is a reliable and cost-effective method for routine amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to a concentration of ~0.1-0.2 M)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 10-15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Check the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Caution: If the carboxylic acid starting material is not fully consumed, an optional wash with cold, dilute HCl (e.g., 0.5 N) can be performed, but care must be taken to avoid Boc-deprotection. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: HATU-Mediated Coupling

This protocol is ideal for more challenging substrates or when faster reaction times and higher yields are desired.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to a concentration of ~0.1-0.2 M)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) dropwise. The solution may turn yellow, which is characteristic of HATU activation. Stir for 15-20 minutes for "pre-activation".

  • Add a solution of this compound (1.1 eq) in a small amount of DMF to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Check the reaction progress by TLC or LC-MS. These reactions are often complete within 1-2 hours.

  • Workup: Follow the same workup procedure as described in Protocol 1 (Step 8).

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base to neutralize HCl salt and drive the reaction. 2. Inactive coupling reagent (hydrolyzed). 3. Water present in the reaction.1. Increase DIPEA to 3.0 equivalents or more. 2. Use a fresh bottle of coupling reagent. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Byproducts 1. (With EDC) Side reaction forming N-acylurea. 2. Reaction temperature too high.1. Ensure HOBt is included; it significantly reduces this side reaction.[12] 2. Maintain the initial reaction temperature at 0 °C before warming.
Unreacted Starting Material 1. Reaction time is too short. 2. Sterically hindered carboxylic acid.1. Allow the reaction to stir longer (up to 24h for EDC). 2. Switch to a more powerful coupling agent like HATU. Consider slightly elevated temperatures (40-50 °C) if necessary.
Loss of Boc Group Overly acidic workup conditions.Avoid strong acid washes during workup. Use saturated NaHCO₃ and brine washes. If an acid wash is necessary, use cold, dilute acid (e.g., 0.1-0.5 N citric acid or HCl) and process quickly.

References

Application Notes & Protocols: Strategic Use of 1-Boc-4-(aminomethyl)piperidine Hydrochloride for the Synthesis of Novel Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Stability and Potency with Piperidine Scaffolds

In the landscape of modern drug discovery, cyclic or constrained peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained architecture often translates to significant advantages over linear counterparts, including enhanced metabolic stability, increased receptor binding affinity, and improved selectivity. A key strategy in designing these sophisticated molecules is the incorporation of non-proteinogenic scaffolds that introduce specific, predictable conformational rigidity.

The piperidine ring is a highly valued "privileged scaffold" in medicinal chemistry, present in numerous approved drugs. Its inclusion in a peptide structure can impart favorable pharmacokinetic properties and serve as a rigidifying element.[1] This guide details the application of 1-Boc-4-(aminomethyl)piperidine hydrochloride , a versatile bifunctional building block, for the rational design and synthesis of novel constrained peptides. We will explore a robust methodology centered on an orthogonal protection strategy to create a side-chain-to-backbone lactam bridge, effectively "stapling" the peptide into a bioactive conformation.

The Core Principle: A Tri-Orthogonal Protection Strategy

The successful synthesis of a complex, cyclized peptide hinges on the ability to selectively unmask specific reactive groups at precise moments. This is achieved through an orthogonal protecting group strategy, where different classes of protecting groups are stable to the conditions used to remove the others.[2] Our approach utilizes a combination of three distinct, orthogonal deprotection chemistries.

  • Fmoc (9-fluorenylmethoxycarbonyl): Used for temporary Nα-amino protection of the peptide backbone. It is labile to basic conditions, typically 20% piperidine in DMF.[3]

  • tBu (tert-butyl): Used for semi-permanent protection of reactive amino acid side chains (e.g., Asp, Glu, Lys). It is labile to strong acid, typically Trifluoroacetic Acid (TFA).[4]

  • Boc (tert-butyloxycarbonyl) & Allyl (All): These auxiliary orthogonal groups are used for the specific side chains involved in the cyclization. The Boc group on our piperidine linker is acid-labile (cleaved by TFA), while an Allyl ester on an acidic residue (e.g., Asp or Glu) is removed under neutral conditions using a palladium catalyst.[5] This dual orthogonality is the cornerstone of the cyclization process.

Orthogonal_Strategy Fmoc_N Fmoc-NH-Peptide Piperidine Piperidine/DMF (Base) Fmoc_N->Piperidine tBu_Side Side-Chain-tBu TFA TFA (Acid) tBu_Side->TFA Final Cleavage Boc_Pip Piperidine-Boc Boc_Pip->TFA All_Side Side-Chain-OAll Pd Pd(PPh₃)₄ (Neutral) All_Side->Pd

Diagram 1: Orthogonal protection and deprotection scheme.

Application Notes: The "Why" Behind the Protocol

As a Senior Application Scientist, it is crucial to understand not just the steps of a protocol, but the causality behind them. The choices made in this synthesis are deliberate to ensure high yield, purity, and the successful formation of the desired constrained structure.

Rationale for Incorporating the Piperidine Linker

The primary motivation for using 1-Boc-4-(aminomethyl)piperidine is to introduce a rigid, non-peptidic element into the backbone. When this piperidine moiety is used as an anchor point for a lactam bridge to an amino acid side chain (e.g., Aspartic Acid), it creates a macrocycle with a defined conformational constraint.[6] This pre-organization of the peptide's structure can significantly enhance its binding to a biological target by reducing the entropic penalty of binding. Furthermore, the piperidine ring itself can improve the pharmacokinetic profile of the final molecule.[1][7]

The Criticality of Orthogonal Protection for On-Resin Cyclization

Performing the cyclization while the peptide is still attached to the solid support ("on-resin") is highly advantageous. It utilizes the principle of "pseudo-dilution," where the resin-bound peptide chains are physically isolated from one another, thus favoring intramolecular cyclization over undesirable intermolecular dimerization or oligomerization.[8][9] This strategy is only possible with a robust orthogonal protection scheme.

  • Fmoc/tBu for Linearity: The standard Fmoc/tBu strategy allows for the efficient and straightforward assembly of the linear peptide sequence.[10]

  • Boc on Piperidine: The Boc group on the piperidine nitrogen is stable to the repeated piperidine treatments used for Fmoc removal. However, it can be selectively removed using controlled acidic conditions (e.g., dilute TFA) that do not prematurely cleave the tBu-protected side chains or the peptide from an acid-sensitive resin.[4]

  • Allyl on Asp/Glu: The Allyl (All) ester protecting the side-chain carboxyl of Asp or Glu is stable to both the basic conditions of Fmoc removal and the acidic conditions for Boc removal. It is selectively cleaved only in the presence of a palladium catalyst, providing the third and final layer of orthogonality needed to expose the two reactive handles for the final cyclization step.[5]

Experimental Workflow and Protocols

The overall workflow is a multi-stage process involving linear synthesis, selective deprotections, on-resin cyclization, and final cleavage.

Workflow start Start with Rink Amide Resin spps 1. Linear Peptide Synthesis (Fmoc/tBu SPPS) Incorporate Fmoc-Asp(OAll)-OH start->spps incorporate 2. Couple 1-Boc-4-(aminomethyl)piperidine to Peptide C-terminus spps->incorporate deprotect_boc 3. Selective Boc Deprotection (Dilute TFA in DCM) incorporate->deprotect_boc deprotect_all 4. Selective Allyl Deprotection (Pd(PPh₃)₄) deprotect_boc->deprotect_all cyclize 5. On-Resin Lactam Bridge Formation (HATU/DIEA) deprotect_all->cyclize cleave 6. Final Cleavage & Global Deprotection (TFA Cocktail) cyclize->cleave purify 7. Purification & Analysis (RP-HPLC, LC-MS) cleave->purify end Final Constrained Peptide purify->end

Diagram 2: Overall workflow for synthesis of a piperidine-constrained peptide.
Protocol 1: Linear Peptide Synthesis (Fmoc/tBu SPPS)

This protocol describes the assembly of a linear peptide on a Rink Amide resin, incorporating an Aspartic Acid residue with an Allyl-protected side chain.

Reagent/ParameterRecommended Value/TypeRationale
ResinRink Amide MBHAAcid-labile resin that yields a C-terminal amide upon cleavage.
Resin Loading0.3 - 0.6 mmol/gStandard loading for efficient synthesis.
Fmoc-Amino Acids4 equivalents (relative to resin loading)Ensures a sufficient excess for driving the coupling reaction to completion.
Fmoc-Asp(OAll)-OH4 equivalentsThe key residue for cyclization, with an orthogonal Allyl protecting group.
Coupling ReagentHATU (3.9 eq.) / HBTU (3.9 eq.)Efficient activation with low risk of racemization.
BaseDIEA (8 equivalents)A non-nucleophilic base for activation and neutralization.
Fmoc Deprotection20% Piperidine in DMFStandard reagent for fast and complete Fmoc removal.[11]
SolventsDMF, DCM (Peptide Synthesis Grade)High-purity solvents are critical to avoid side reactions.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. b. Add DIEA (8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. Agitate at room temperature for 45-90 minutes. d. Monitor coupling completion with a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Asp(OAll)-OH at the desired position for cyclization. After the final residue is coupled, do not perform the final Fmoc deprotection.

Protocol 2: C-terminal Capping with 1-Boc-4-(aminomethyl)piperidine

This protocol details the coupling of the piperidine building block to the free C-terminus of the peptide chain, which is anchored to the resin via a side-chain linker (this protocol assumes a side-chain anchoring strategy for head-to-side-chain cyclization). For simplicity, the following describes its incorporation as if it were an amino acid added to the N-terminus of the chain, which is a more common approach for creating a side-chain-to-backbone constraint.

Step-by-Step Procedure:

  • Final N-terminal Deprotection: Perform the final Fmoc deprotection on the N-terminus of the linear peptide as described in Protocol 1, Step 2. Wash thoroughly as in Step 3.

  • Prepare Building Block: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

  • Neutralization & Activation: Add DIEA (9 eq. - an extra equivalent is needed to neutralize the HCl salt) to the vial. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated piperidine solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The linear peptide, capped with the piperidine linker, is now ready for cyclization.

Protocol 3: On-Resin Side-Chain-to-Backbone Cyclization

This is the core protocol where the macrocycle is formed. It involves two sequential, selective deprotections followed by an intramolecular coupling.

Step A: Selective Deprotection of Piperidine Boc Group

  • Resin Preparation: Swell the resin from Protocol 2 in DCM for 20 minutes. Drain.

  • Boc Removal: Prepare a solution of 30% TFA in DCM. Add this solution to the resin and agitate for 5 minutes. Drain. Add a fresh portion of 30% TFA/DCM and agitate for 25 minutes. Causality: Using a controlled concentration and time for the TFA treatment is crucial to remove the Boc group without significantly cleaving tBu side-chain groups or the peptide from the resin.[4]

  • Washing & Neutralization: Drain the acid solution. Wash the resin with DCM (5x). Neutralize the newly formed secondary ammonium salt by washing with 10% DIEA in DMF (3x, 2 min each). Wash again with DMF (3x) and DCM (3x).

Step B: Selective Deprotection of Aspartic Acid Allyl Ester

  • Inert Atmosphere: Place the resin in a reaction vessel and purge thoroughly with Nitrogen or Argon for 10 minutes. Causality: The Palladium(0) catalyst is sensitive to oxygen.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.3 eq.) and Phenylsilane (20 eq.) in anhydrous DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere for 30 minutes. The reaction vessel should be protected from light. Drain the solution.

  • Repeat & Wash: Repeat the treatment with a fresh cocktail for another 30 minutes. Wash the resin with DCM (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (3x), and finally DCM (3x).[5]

Step C: Intramolecular Lactam Bridge Formation

  • Resin Swelling: Swell the resin, which now has a free secondary amine on the piperidine and a free carboxyl group on the Asp side chain, in high-quality DMF or NMP for 30 minutes.

  • Cyclization Coupling: Add a solution of PyBOP (4 eq.) and DIEA (8 eq.) in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 6-24 hours.

  • Monitoring: The progress of the cyclization can be monitored by taking a small aliquot of resin beads, performing a mini-cleavage (Protocol 4), and analyzing the product by LC-MS to observe the conversion from the linear, deprotected precursor to the cyclized product mass.

  • Final Wash: Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 4: Final Cleavage and Global Deprotection

This final step cleaves the cyclized peptide from the resin and removes all remaining acid-labile (tBu) side-chain protecting groups.

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Strong acid for cleavage and deprotection.
Triisopropylsilane (TIS)2.5%Cation scavenger, protects Trp and other sensitive residues.[4]
Deionized Water2.5%Cation scavenger, particularly for tBu groups.

Step-by-Step Procedure:

  • Preparation: Place the dry, resin-bound cyclic peptide in a suitable reaction vessel.

  • Cleavage: Add the fresh cleavage cocktail (approx. 10 mL per gram of starting resin) to the resin. Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with fresh cold ether two more times to remove residual scavengers.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification & Characterization: The crude peptide should be purified by reverse-phase HPLC (RP-HPLC) and its identity confirmed by mass spectrometry (LC-MS).

Conclusion

The use of this compound, guided by a robust orthogonal synthesis strategy, provides a powerful and reproducible method for creating novel constrained peptides. The resulting side-chain-to-backbone lactam bridge introduces a significant conformational restraint, offering a promising avenue for enhancing the therapeutic potential of peptide-based drug candidates. The protocols outlined herein provide a comprehensive framework for researchers to apply this valuable building block in their own drug discovery and development programs.

References

Application Notes & Protocols: Strategic Incorporation of 1-Boc-4-(aminomethyl)piperidine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Aminomethyl)piperidine Scaffold

In contemporary drug discovery, the piperidine ring is a privileged scaffold, frequently found in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The 1-Boc-4-(aminomethyl)piperidine hydrochloride building block represents a particularly valuable asset for medicinal chemists. It provides a stable, easy-to-handle synthon that introduces this key scaffold, with the tert-butyloxycarbonyl (Boc) group serving to mask the piperidine nitrogen, thereby enabling selective functionalization of the primary aminomethyl group.[3][4]

This guide provides a detailed exploration of the core synthetic strategies for incorporating this building block into target molecules. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction optimization, work-up, and strategic planning. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles.

Core Synthetic Transformations

The primary utility of this compound lies in the reactivity of its primary amine. This functionality serves as a potent nucleophile for constructing C-N bonds, primarily through two cornerstone reactions: amide bond formation and reductive amination.

Workflow Overview: From Building Block to Final Compound

The general synthetic pathway involves an initial coupling reaction at the primary amine, followed by an optional deprotection of the Boc group to either yield the final product or enable further functionalization at the piperidine nitrogen.

G cluster_0 Phase 1: Core Coupling cluster_1 Phase 2: Deprotection & Finalization A 1-Boc-4-(aminomethyl)piperidine Hydrochloride C Coupled Intermediate (Boc-Protected) A->C Amide Coupling or Reductive Amination B Carboxylic Acid (R-COOH) or Aldehyde/Ketone (R-CHO) B->C D Final Bioactive Molecule (Piperidine as secondary amine) C->D Acidic Deprotection E Further Functionalization (e.g., at Piperidine N) D->E Alkylation, etc.

Caption: General workflow for incorporating the building block.

Application Protocol I: Amide Bond Formation

The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. The primary amine of the title compound readily couples with carboxylic acids to form stable amide linkages. The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine in situ.

Rationale and Selection of Coupling Reagents

The direct reaction between a carboxylic acid and an amine is unfavorable.[5] Therefore, the carboxylic acid must be activated. The choice of coupling reagent is critical and depends on factors such as substrate sensitivity, desired reaction time, and cost.

Coupling Reagent Mechanism of Action Advantages Disadvantages Typical Use Case
EDC / HOBt Forms a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt minimizes racemization.[6]Water-soluble byproducts (easy work-up). Cost-effective.Can lead to some epimerization. Less potent than uronium salts.Standard solution-phase synthesis; large-scale reactions.[7]
HATU / DIPEA Forms a highly activated ester with the azabenzotriazole leaving group.[8]High coupling efficiency, fast reaction times, low racemization.[9]More expensive. Byproducts can complicate purification.Difficult couplings, sterically hindered substrates, peptide synthesis.
Acyl Chloride Direct reaction of the highly electrophilic acyl chloride with the amine (Schotten-Baumann conditions).[5]Very fast and high-yielding for simple substrates.Requires prior conversion of the carboxylic acid. Limited functional group tolerance.Robust amines and acids where side reactions are not a concern.
Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol is recommended for general-purpose, high-efficiency coupling.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine and Base Addition: Add this compound (1.1 eq) to the solution. Follow with the addition of DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

    • Scientist's Note: Three equivalents of base are used. One equivalent neutralizes the hydrochloride salt, one neutralizes the HCl generated from the carboxylic acid activation by HATU, and a final equivalent acts as a general base to facilitate the reaction.

  • Activation and Coupling: Add HATU (1.1 eq) to the stirred solution in one portion. The reaction mixture may turn yellow.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[9]

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

G cluster_0 Amide Coupling Reaction Scheme Boc-Pip-NH2 * HCl 1-Boc-4-(aminomethyl)piperidine Hydrochloride HATU_DIPEA HATU, DIPEA DMF, RT Boc-Pip-NH2 * HCl->HATU_DIPEA R-COOH Carboxylic Acid R-COOH->HATU_DIPEA Product Boc-Pip-NH-CO-R (Coupled Product) HATU_DIPEA->Product

Caption: General scheme for HATU-mediated amide coupling.

Application Protocol II: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine.[10] It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. This strategy is ideal for linking the piperidine moiety to a molecule via a more flexible secondary amine linker compared to the rigid amide bond.

Rationale and Selection of Reducing Agents

The key to successful reductive amination is the choice of a reducing agent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for most applications. It is mild, tolerant of a wide range of functional groups, and does not reduce aldehydes and ketones at an appreciable rate in the absence of an amine.[11] Its acidic nature can also help catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent. It is effective but highly toxic (releases HCN gas under acidic conditions) and requires more careful pH control.

Detailed Experimental Protocol: STAB-Mediated Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone of interest (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the mixture to liberate the free amine from its hydrochloride salt. Stir for 10-15 minutes.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive ketones, this step may require longer time or gentle heating.

    • Scientist's Note: This pre-formation step is crucial for efficient reduction. Monitoring by TLC or NMR can confirm imine formation before adding the reducing agent.

  • Reduction: Add STAB (1.5 eq) to the reaction mixture portion-wise. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and starting materials by LC-MS.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Separate the organic layer. Extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The Crucial Step: Boc Group Deprotection

The Boc group is stable under a wide variety of conditions but is easily and cleanly removed under acidic conditions.[12] This unmasks the piperidine nitrogen, yielding a secondary amine that is often a key pharmacophoric element or a handle for further diversification.

Selecting the Right Deprotection Conditions

The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule.

G Start Boc-Protected Intermediate Question Are other acid-sensitive groups present? (e.g., t-butyl esters, acetals) Start->Question TFA Use strong conditions: 20-50% TFA in DCM Question->TFA No HCl Use milder conditions: 4M HCl in Dioxane Question->HCl Yes End Deprotected Amine (TFA or HCl salt) TFA->End HCl->End

Caption: Decision tree for selecting a Boc deprotection method.

Detailed Experimental Protocol: Deprotection with TFA

This protocol is suitable for robust molecules.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, often prepared as a 20-50% v/v solution in DCM).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[9][12]

  • Reaction Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with a mass difference of -100.05 Da confirms deprotection.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. b. The resulting residue is the trifluoroacetate salt of the deprotected amine. It can often be used directly in the next step. c. To obtain the free amine, dissolve the residue in DCM and wash with a mild base (e.g., saturated NaHCO₃) or pass it through a basic resin plug (e.g., SCX cartridge).

Advanced Applications: A Linker for PROTACs

The 4-(aminomethyl)piperidine scaffold is increasingly used as a rigid linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[13][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine unit provides a structurally defined, non-flexible spacer that helps to correctly orient the two ends of the PROTAC for effective ternary complex formation. The synthetic handles described above are directly applicable to the construction of these complex molecules.

Safety and Handling

  • This compound: This compound is a corrosive solid. It causes skin irritation and serious eye damage.[15][16] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Coupling Reagents (HATU, EDC): These can be sensitizers and irritants. Avoid inhalation and skin contact.

  • Acids (TFA, HCl in Dioxane): These are highly corrosive and volatile. Handle only in a well-ventilated fume hood with appropriate PPE.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Boc-4-(aminomethyl)piperidine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation utilizing 1-Boc-4-(aminomethyl)piperidine hydrochloride. This guide is crafted for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Here, we delve into the nuances of this specific coupling reaction, offering in-depth troubleshooting strategies and optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in low or no product yield?

Several factors can contribute to diminished yields. The most common culprits include incomplete activation of the carboxylic acid, deactivation of the amine due to its hydrochloride salt form, steric hindrance, and suboptimal reaction conditions.[1] The presence of the hydrochloride salt necessitates the use of an adequate amount of base to liberate the free, nucleophilic amine for the reaction to proceed.[2]

Q2: How does the hydrochloride salt of 1-Boc-4-(aminomethyl)piperidine affect the coupling reaction?

The amine hydrochloride salt exists in a protonated, non-nucleophilic state.[2] To participate in the coupling reaction, the amine must be deprotonated to its free base form. This requires the addition of a sufficient amount of a non-nucleophilic base to neutralize the HCl salt and facilitate the reaction.[2][3]

Q3: What are the most effective coupling reagents for this reaction?

For sterically accessible primary amines like 1-Boc-4-(aminomethyl)piperidine, a range of coupling reagents can be effective. For routine couplings, carbodiimides like EDC in the presence of an additive such as HOBt are common.[4] However, for more challenging substrates or to ensure high yields, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, and PyBOP are generally more potent and lead to faster reactions.[4][5]

Q4: Which base should I choose and how much should I use?

A non-nucleophilic organic base is essential. Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[4] Since the starting material is a hydrochloride salt, at least two equivalents of the base are typically required: one to neutralize the HCl salt and another to facilitate the coupling process itself.[2] Using a hindered base like DIPEA is often preferred to minimize potential side reactions.[4]

Q5: I'm observing significant side product formation. What are the likely culprits?

Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents, which can be minimized by adding HOBt.[4][6] With uronium/aminium reagents like HATU, guanidinylation of the primary amine can occur, especially if the coupling reagent is in excess or if the carboxylic acid activation is slow.[4][7] Using phosphonium-based reagents like PyBOP can circumvent this issue.[4]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation

Low or non-existent product yield is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.

Root Cause Analysis & Solutions
  • Inadequate Amine Free-Basing: The primary amine of this compound is protonated and thus, non-nucleophilic.[2]

    • Solution: Ensure the addition of at least two equivalents of a non-nucleophilic base like DIPEA or TEA. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the coupling reaction.[2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more electrophilic species to react with the amine.[8]

    • Solution: For sterically hindered or electron-deficient carboxylic acids, standard reagents like EDC/HOBt may be insufficient.[4] Switch to a more powerful reagent such as HATU, HBTU, or PyBOP.[1][4] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve yields.[9]

  • Hydrolysis of Activated Species: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]

  • Poor Reagent Quality: Coupling reagents can be sensitive to moisture and degrade over time.

    • Solution: Ensure coupling reagents are stored in a desiccator and handled under an inert atmosphere. Use fresh, high-purity reagents.[4]

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis points to the formation of side products.

Common Byproducts and Mitigation Strategies
ByproductCausative Reagent TypeMitigation Strategy
N-acylurea Carbodiimides (e.g., EDC, DCC)Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[4][6]
Guanidinylation of Amine Uronium/Aminium Reagents (e.g., HATU, HBTU)This occurs when the coupling reagent reacts directly with the amine.[7] Use a slight excess of the carboxylic acid relative to the coupling reagent.[11] Alternatively, use phosphonium-based reagents like PyBOP, which do not have this side reaction.[4][12]
Racemization of Chiral Carboxylic Acids All coupling reagents to varying degreesUse additives known to suppress racemization, such as HOBt or HOAt.[4][13] Employ coupling reagents known for low racemization rates, such as HATU or COMU.[4][13] Maintain low reaction temperatures (e.g., 0 °C).[4]
Issue 3: Difficult Purification

Challenges in isolating the pure product can stem from the reaction workup or the properties of the product itself.

Purification Troubleshooting
  • Removal of Water-Soluble Reagents and Byproducts: Reagents like EDC and its urea byproduct are water-soluble, simplifying their removal.[6][13]

    • Solution: Perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% aqueous citric acid or HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.[9]

  • Removal of DMF or NMP: These high-boiling point solvents can be difficult to remove completely.

    • Solution: For DMF, washing the organic layer with 5% aqueous LiCl can aid in its removal.[9] Alternatively, consider using a more volatile solvent like DCM or acetonitrile if the reactants are sufficiently soluble.[4]

  • Product Solubility Issues: The Boc-protected product may have different solubility properties compared to the starting materials.

    • Solution: Carefully select the extraction solvent. If the product is highly polar, back-extraction from the aqueous layer with a different organic solvent may be necessary. Column chromatography is often required for high purity.[9]

Experimental Protocols & Visual Guides

General Protocol for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) and HATU (1.1 eq.).[4]

  • Base Addition: Cool the reaction mixture to 0 °C and add DIPEA (2.2-2.5 eq.) dropwise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[9]

Visual Troubleshooting Workflow

G cluster_start Start: Low Yield cluster_amine Amine Issues cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_end Resolution Start Low or No Product Amine_HCl Is Amine an HCl salt? Start->Amine_HCl Add_Base Add >= 2 eq. of non-nucleophilic base (e.g., DIPEA) Amine_HCl->Add_Base Yes Activation Is Carboxylic Acid Activation Inefficient? Amine_HCl->Activation No Add_Base->Activation Stronger_Reagent Use stronger coupling reagent (HATU, PyBOP) Activation->Stronger_Reagent Yes Water Is water present? Activation->Water No Preactivate Pre-activate acid before adding amine Stronger_Reagent->Preactivate Preactivate->Water Anhydrous Use anhydrous solvents/reagents under inert atmosphere Water->Anhydrous Yes Side_Reactions Side reactions observed? Water->Side_Reactions No Anhydrous->Side_Reactions Optimize Optimize stoichiometry, consider alternative reagents (see table) Side_Reactions->Optimize Yes Success Improved Yield Side_Reactions->Success No Optimize->Success

Caption: Troubleshooting workflow for low yield coupling reactions.

Amide Coupling Reaction Mechanism

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., O-Acyl-isourea/Active Ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base1 Base (e.g., DIPEA) Base1->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral ActivatedEster->Tetrahedral AmineHCl Piperidine-CH2NH2·HCl FreeAmine Piperidine-CH2NH2 (Free Amine) AmineHCl->FreeAmine Base2 Base (1 eq.) Base2->FreeAmine FreeAmine->Tetrahedral Amide Product R-CO-NHCH2-Piperidine Tetrahedral->Amide

Caption: General mechanism of amide bond formation.

References

Technical Support Center: Purification of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for 1-Boc-4-(aminomethyl)piperidine hydrochloride. As a crucial building block in medicinal chemistry and drug development, the purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of your final compounds.[1] This guide is structured to provide direct, actionable solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. My goal is to empower you with the knowledge to not only solve immediate issues but also to proactively improve your experimental design.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of this compound. Each solution is designed as a self-validating workflow.

Q1: My initial workup yielded an oily, impure product instead of the expected white solid. What's the cause and how do I fix it?

Probable Cause: The presence of an oily residue indicates that your crude product contains significant impurities that are preventing crystallization. This is often due to residual solvents or non-polar byproducts from the reaction, such as unreacted di-tert-butyl dicarbonate or other lipophilic materials. The hydrochloride salt form of your product is highly polar and should be a crystalline solid at room temperature.[1][2]

Solution: Purification via Acid-Base Extraction This is the most robust method to separate your polar amine salt from non-basic, organic impurities. The strategy relies on switching between the water-soluble salt and the organic-soluble free base.

Experimental Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude oily product in deionized water (approx. 10 mL per 1 g of crude material). Some organic impurities may not dissolve, which is expected.

  • Initial Wash: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like dichloromethane (DCM) or ethyl acetate (2 x 20 mL). This removes neutral organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is >11. This deprotonates the aminomethyl hydrochloride, converting it to the free base, 1-Boc-4-(aminomethyl)piperidine. The solution may become cloudy as the less water-soluble free base forms.

  • Extraction of Free Base: Extract the aqueous solution with DCM (3 x 30 mL). The free base is significantly more soluble in organic solvents than its salt form.[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. This should yield the purified free base, which may still be an oil or a low-melting-point solid.

  • Salt Formation: Dissolve the resulting free base in a minimal amount of a suitable solvent like isopropanol or methanol (approx. 3-5 mL per 1 g). While stirring, slowly add a 2M solution of HCl in diethyl ether, or bubble HCl gas through the solution, until precipitation ceases and the solution is acidic (test with pH paper).

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual solvent.

  • Drying: Dry the purified this compound under vacuum at 40-50°C to a constant weight.

Validation: The final product should be a white crystalline powder.[1] Confirm purity (>99%) using HPLC or ¹H NMR analysis.[4]

Q2: After purification, my product's purity is stuck at ~97% and I see a persistent impurity in the NMR/HPLC analysis. How can I improve this?

Probable Cause: A persistent impurity suggests a compound with similar physical properties to your desired product, making separation by simple extraction difficult. A likely candidate is the di-Boc protected species, where both the piperidine nitrogen and the aminomethyl nitrogen are protected. Recrystallization is the ideal technique to remove such closely related impurities.

Solution: Recrystallization Recrystallization refines purity by leveraging small differences in the solubility of the product and impurities in a specific solvent system at varying temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is finding a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold. For a polar salt like this, alcohols or alcohol/ether mixtures are excellent starting points. See the table below for suggestions.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a small amount of the chosen primary solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring. c. Continue adding the solvent in small portions until the solid just dissolves completely. d. If using a two-solvent system, this is when you would slowly add the anti-solvent (e.g., diethyl ether) at the boiling temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Systems

Solvent System (v/v) Expected Outcome Rationale
Isopropanol (IPA) Good for moderate impurities. Product has good solubility in hot IPA and lower solubility in cold IPA.
Methanol / Diethyl Ether Excellent for higher purity. Methanol is a very good solvent; ether acts as an anti-solvent to induce crystallization.

| Ethanol / Water | Effective but requires careful drying. | The product is soluble in ethanol; water can be used as an anti-solvent. Ensure all water is removed during drying. |

Validation: The melting point of the recrystallized product should be sharp and within the literature range (e.g., 159-172 °C).[1] Purity should be reassessed by HPLC.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Start Crude Product (Post-Synthesis) Analysis Assess Purity & State (TLC, NMR, Visual) Start->Analysis Oily Product is Oily/ Highly Impure Analysis->Oily Oily or Purity <90% Solid Product is Solid (Purity <98%) Analysis->Solid Solid with 90-98% Purity AcidBase Perform Acid-Base Extraction Oily->AcidBase Recrystallize Perform Recrystallization Solid->Recrystallize AcidBase->Recrystallize If further refinement needed Final Pure Crystalline Solid (>99% Purity) AcidBase->Final If purity is sufficient (>99%) Recrystallize->Final

Caption: Decision workflow for purifying crude 1-Boc-4-(aminomethyl)piperidine HCl.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to assess the final purity? A: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis and detecting non-volatile impurities with high precision.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structure and can reveal impurities that HPLC might not, while quantitative NMR (qNMR) can determine purity without needing an impurity standard.[4] Thin-Layer Chromatography (TLC) is a fast, qualitative tool best used for monitoring reaction progress and column chromatography fractions.[5]

Q: How should I properly store the purified compound? A: this compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended to protect against moisture and atmospheric CO₂, which can react with the free amine if any is present.[2]

Q: My final product has a slight yellow tint. Is this acceptable? A: While a pure product should be a white powder, a faint yellow tint is not uncommon and may not necessarily indicate significant impurity.[2] It could be due to trace amounts of oxidized impurities or byproducts formed during synthesis. If HPLC and NMR analyses show purity >99%, the material is likely suitable for most applications. If color is a critical parameter, an additional recrystallization or treatment with activated charcoal during the recrystallization process may be necessary.

Q: What are the primary impurities I should be aware of during synthesis? A: The most common impurities arise from the starting materials and potential side reactions. These include:

  • Unreacted 4-aminomethylpiperidine: This will be a more polar impurity.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproduct, t-butanol: These are non-polar and should be removed during the acid-base workup.

  • Di-Boc protected product: tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate. This is a common byproduct if reaction conditions are not carefully controlled.[3]

  • Deprotected product: 4-(aminomethyl)piperidine, if the Boc group is unintentionally cleaved by acidic conditions.

References

stability issues of 1-Boc-4-(aminomethyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Boc-4-(aminomethyl)piperidine hydrochloride. This document serves as a resource for researchers, scientists, and drug development professionals to understand and mitigate stability issues encountered when working with this versatile building block in solution.[1][2] this compound is a critical intermediate in the synthesis of a wide range of pharmaceuticals, including kinesin spindle protein inhibitors and GPR119 receptor agonists.[3] Ensuring its integrity in solution is paramount for the success and reproducibility of your experiments. This guide provides in-depth answers to common questions, troubleshooting workflows, and validated protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

The primary stability concern is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[4][5] The Boc group is specifically designed to be stable under neutral to basic conditions but readily cleaves in the presence of acid.[4][6][7] The hydrochloride salt form of the compound introduces a mildly acidic character to aqueous solutions, which can, over time, catalyze its own degradation.

The mechanism involves protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decomposes into the free amine and carbon dioxide.[4]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Boc Deprotection BocAmine 1-Boc-4-(aminomethyl)piperidine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Cleavage FreeAmine 4-(aminomethyl)piperidine (Degradation Product) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Q2: How does pH impact the stability of the compound in aqueous solutions?

The pH of the solution is the most critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 6): The compound is highly susceptible to degradation. The rate of Boc group hydrolysis increases significantly as the pH decreases. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause complete deprotection within minutes to hours at room temperature.[4][5]

  • Neutral Conditions (pH ≈ 7): The compound exhibits moderate stability. However, as the hydrochloride salt, dissolving it in unbuffered water can result in a slightly acidic pH, potentially leading to slow degradation over extended periods.

  • Basic Conditions (pH > 8): The Boc group is generally stable under basic conditions.[6][7] The carbamate is resistant to nucleophilic attack by hydroxide ions, making basic solutions a more suitable environment for short- to medium-term storage if the downstream application is compatible.[6][8]

Q3: What are the recommended solvents and storage conditions for stock solutions?

Solvent choice and storage temperature are crucial for maximizing the shelf-life of your solutions.

Solvent Recommendations:

  • Aprotic Organic Solvents: For maximum stability, dissolve the compound in dry aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). These solvents prevent the acid-catalyzed hydrolysis pathway.

  • Protic Organic Solvents: Methanol and ethanol are suitable solvents, and the compound is soluble in them.[9] However, be aware that residual acidity can still promote slow degradation.

  • Aqueous Buffers: If an aqueous solution is necessary, use a buffer to maintain a pH between 7.5 and 8.5. Phosphate or borate buffers are common choices.

  • Co-solvents: For biological assays, co-solvents such as DMSO may be used.[10] Prepare a high-concentration stock in DMSO and perform serial dilutions into your aqueous assay buffer immediately before use.

Storage Recommendations: For prepared solutions, short-term storage is recommended. A general guideline is to store solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[10] Always bring the solution to room temperature before opening to prevent condensation from introducing water. For the solid compound, store it in a tightly closed container in a dry, cool, and well-ventilated place.[11][12][13]

Summary of Solution Stability:

ConditionSolventTemperatureExpected StabilityRationale
Optimal Dry DMSO, DMF, DCM-80°CMonthsAprotic solvent prevents hydrolysis. Low temp minimizes kinetic degradation.
Good Methanol, Ethanol-20°CWeeks to a monthProtic nature may allow for slow degradation if acid is present.
Acceptable Aqueous Buffer (pH 7.5-8.5)2-8°CDaysBuffered pH prevents acid-catalyzed hydrolysis. Refrigeration required.
Poor Unbuffered Water, Acidic BuffersRoom TemperatureHours to daysThe hydrochloride salt creates an acidic environment, promoting rapid degradation.[4]
Q4: How can I detect degradation in my sample?

Degradation can be identified through several methods:

  • Visual Inspection: The appearance of a precipitate or a color change in a previously clear and colorless solution can indicate degradation or insolubility of the degradation product.

  • Analytical Techniques: The most reliable way to assess stability is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for separating and quantifying the parent compound from its degradation products.[14] A decrease in the peak area of the parent compound and the emergence of new peaks over time is a clear sign of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, confirming the loss of the Boc group (a mass difference of 100.12 amu).

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Yield, Inconsistent Results) check_solution Is the 1-Boc-4-(aminomethyl)piperidine hydrochloride solution freshly prepared? start->check_solution not_fresh No check_solution->not_fresh No is_fresh Yes check_solution->is_fresh Yes check_storage Was the solution stored correctly? (Aprotic/Buffered, -20°C or -80°C) not_fresh->check_storage improper_storage No check_storage->improper_storage No prepare_fresh Action: Discard old solution. Prepare a fresh solution immediately before use. check_storage->prepare_fresh Yes, but aged improper_storage->prepare_fresh check_reaction_ph Does the reaction or solvent an acidic pH? is_fresh->check_reaction_ph is_acidic Yes check_reaction_ph->is_acidic Yes not_acidic No check_reaction_ph->not_acidic No acidic_solution Cause: Boc group is acid-labile and is being cleaved in your experiment. is_acidic->acidic_solution acidic_action Action: 1. Use the free base form of the amine. 2. Change to a non-acidic solvent/buffer. 3. Choose an acid-stable protecting group. acidic_solution->acidic_action check_purity Have you confirmed the purity of the solid starting material via HPLC/NMR? not_acidic->check_purity impure_solid No check_purity->impure_solid No is_pure Yes check_purity->is_pure Yes purity_action Action: Run an analytical check (HPLC, NMR) on the solid material to confirm identity and purity. impure_solid->purity_action other_issue Issue is likely unrelated to the stability of this reagent. Investigate other reaction parameters. is_pure->other_issue

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for long-term storage and dilution into aqueous media for biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance. Carefully weigh out 25.08 mg of this compound (MW: 250.77 g/mol ) into the tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[10]

Protocol 2: Workflow for Assessing Solution Stability by HPLC

This protocol provides a general workflow to perform a forced degradation study and assess the stability of your solution over time.[15][16]

Stability_Testing_Workflow prep_sol 1. Prepare Solution (e.g., in aqueous buffer at pH 5) time_zero 2. Time Zero (T=0) Analysis Immediately inject a sample into HPLC prep_sol->time_zero store_sol 3. Store Solution (e.g., Room Temperature) time_zero->store_sol time_points 4. Collect Time Points (e.g., T=1h, 4h, 8h, 24h) store_sol->time_points analyze_samples 5. Analyze Samples by HPLC time_points->analyze_samples compare_data 6. Compare Chromatograms Monitor for decrease in parent peak and increase in degradant peaks analyze_samples->compare_data

Caption: Experimental workflow for stability assessment using HPLC.

Procedure:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent system you wish to test (e.g., an aqueous buffer at a specific pH).

  • Time Zero Sample: Immediately after preparation, take an aliquot of the solution, dilute it to the appropriate concentration for HPLC analysis, and inject it. This serves as your T=0 reference.

  • Incubation: Store the bulk solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, etc.).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the bulk solution.

  • Sample Analysis: Dilute each time-point aliquot to the same concentration as the T=0 sample and analyze by HPLC under identical conditions.

  • Data Analysis: Compare the chromatograms. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. The appearance and growth of new peaks indicate degradation.

Example HPLC Method Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Water (with 0.1% Formic Acid or Ammonium Acetate for peak shaping) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Disclaimer: This is a general guide. Specific HPLC conditions may need to be optimized for your particular instrumentation and application.[14]

References

Technical Support Center: Unexpected Byproducts in Reactions with 1-Boc-4-(aminomethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected byproducts encountered when using 1-Boc-4-(aminomethyl)piperidine hydrochloride in various chemical reactions. As a versatile building block, its reactivity can sometimes lead to unforeseen side products.[1] This resource will help you identify, understand, and mitigate these issues to ensure the desired outcome of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and reactivity of this compound.

Q1: What is this compound and why is it used?

A1: this compound is a mono-Boc-protected diamine. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, allowing the primary aminomethyl group to be selectively functionalized.[1] It is a widely used building block in medicinal chemistry and organic synthesis for introducing a 4-(aminomethyl)piperidine moiety into a target molecule.[1] The hydrochloride salt form enhances its stability and handling properties.

Q2: Under what conditions can the Boc group be unintentionally cleaved?

A2: The Boc group is known to be labile under acidic conditions.[2][3][4] While strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) are typically used for intentional deprotection, milder acidic conditions can sometimes lead to partial or complete cleavage of the Boc group.[2][3][5] This can occur if your reaction generates acidic byproducts or if acidic reagents are used for other transformations in the synthetic sequence. For example, the use of certain coupling reagents in amide bond formation can create an acidic microenvironment.

Q3: Can the hydrochloride salt interfere with my reaction?

A3: Yes, the hydrochloride salt of the primary amine means that a stoichiometric amount of base is required to liberate the free amine for reaction. Insufficient base can lead to low yields as the amine will be protonated and thus non-nucleophilic. The choice of base is also critical, as some bases can promote side reactions. For instance, using an amine base like triethylamine (TEA) in excess can sometimes lead to the formation of guanidinium byproducts with certain coupling reagents like HATU.[6]

Q4: What are the most common types of unexpected byproducts observed in reactions with this reagent?

A4: The most frequently encountered byproducts can be categorized as follows:

  • Products of Boc-deprotection: The fully deprotected diamine or subsequent reaction products of the piperidine nitrogen.

  • N-Acyl ureas: Formed during carbodiimide-mediated amide couplings.[7][8]

  • Double-acylation products: Where both the primary amine and the piperidine nitrogen (after in-situ deprotection) are acylated.

  • Byproducts from reductive amination: Depending on the reaction conditions, side reactions such as over-alkylation or byproducts from the reducing agent can occur.[9]

Section 2: Troubleshooting Guide - By Reaction Type

This section provides detailed troubleshooting for specific reaction types where this compound is commonly used.

Issue 1: Amide Coupling Reactions - Formation of N-Acyl Urea and Other Impurities

Amide bond formation is a primary application for this reagent. However, several side products can arise, leading to complex purification challenges.

Symptom:

You observe a significant byproduct with a mass corresponding to your carboxylic acid coupled to the coupling agent (e.g., DCC, EDC) and not your desired amine. This is likely an N-acyl urea.[7]

Causality:

In carbodiimide-mediated couplings (e.g., with EDC or DCC), the carboxylic acid is activated to form an O-acylisourea intermediate. This is a highly reactive species. While it is intended to react with the amine to form the desired amide, it can undergo an intramolecular O- to N-acyl transfer to form a stable N-acyl urea.[7] This byproduct is unreactive and represents a loss of your starting materials.

Troubleshooting and Mitigation:
  • Use of Additives: The formation of N-acyl ureas can be significantly suppressed by the addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[7] These additives react with the O-acylisourea to form an activated ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the amine.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of the O- to N-acyl transfer.[7]

  • Alternative Coupling Reagents: Consider using uronium-based coupling reagents like HATU or HBTU. While these can also have their own side reactions, they are often more efficient and can minimize N-acyl urea formation.[10] However, be mindful that HATU can react with amine bases like TEA to form guanidinium byproducts.[6] Using a more sterically hindered base like diisopropylethylamine (DIPEA) can help mitigate this.[6]

Experimental Protocol: Optimized Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) and stir for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add DIPEA (2.5 eq).

  • Add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS or TLC.

Data Presentation: Comparison of Coupling Conditions
Coupling ReagentAdditiveBase (eq)Temperature (°C)Desired Product (%)N-Acyl Urea (%)
EDC·HClNoneDIPEA (2.2)256035
EDC·HClHOBtDIPEA (2.2)0 to 2590<5
HATUNoneTEA (3.0)2585<5 (Guanidinium byproduct observed)
HATUNoneDIPEA (3.0)2592<2

Visualization: Amide Coupling and N-Acyl Urea Formation

Amide_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine N_Acyl_Urea N-Acyl Urea (Byproduct) O_Acylisourea->N_Acyl_Urea Intramolecular Rearrangement Activated_Ester HOBt Active Ester O_Acylisourea->Activated_Ester + HOBt Amine 1-Boc-Pip-CH2NH2 HOBt HOBt Activated_Ester->Desired_Amide + Amine

Caption: Amide coupling pathway and competing N-acyl urea formation.

Issue 2: Reductive Amination - Incomplete Reaction and Side Products

Reductive amination is another common transformation involving 1-Boc-4-(aminomethyl)piperidine. Issues can arise from the stability of the imine intermediate and the reactivity of the borohydride reagent.

Symptom:

You observe unreacted starting materials (aldehyde/ketone and amine) and potentially a byproduct corresponding to the reduction of your carbonyl starting material to an alcohol. NMR analysis may also show broad peaks, suggesting a mixture of species in equilibrium.[9]

Causality:

Reductive amination is a two-step process: formation of an imine (or enamine), followed by its reduction. The initial imine formation is an equilibrium-driven process. If water is not effectively removed, the equilibrium may not favor the imine, leading to incomplete reaction. Furthermore, some reducing agents, like sodium borohydride, can directly reduce the starting aldehyde or ketone, especially if the imine formation is slow. Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are less likely to reduce the carbonyl starting material and can be used in a one-pot procedure.[9]

Troubleshooting and Mitigation:
  • Choice of Reducing Agent: Use sodium triacetoxyborohydride (STAB) for a one-pot reaction. It is generally selective for the iminium ion over the carbonyl group.

  • pH Control: Imine formation is often catalyzed by mild acid. The use of acetic acid as a catalyst can be beneficial. However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Solvent and Water Removal: Perform the reaction in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a drying agent like magnesium sulfate can help drive the imine formation equilibrium.

Experimental Protocol: Optimized Reductive Amination
  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to liberate the free amine.

  • Add acetic acid (0.1-0.2 eq) as a catalyst.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS or TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

Visualization: Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting Start Start: Aldehyde/Ketone + Amine Imine_Formation Imine Formation (Equilibrium) Start->Imine_Formation Alcohol_Byproduct Issue: Alcohol Byproduct Start->Alcohol_Byproduct Non-selective Reducing Agent Reduction Reduction Imine_Formation->Reduction Incomplete_Reaction Issue: Incomplete Reaction Imine_Formation->Incomplete_Reaction Water Present Desired_Product Desired Product Reduction->Desired_Product Solution1 Solution: - Anhydrous Solvent - Acetic Acid Catalyst Incomplete_Reaction->Solution1 Solution2 Solution: - Use STAB - Control Stoichiometry Alcohol_Byproduct->Solution2

Caption: Troubleshooting workflow for reductive amination.

Section 3: Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of analytical techniques is often necessary.

Recommended Analytical Workflow:
  • LC-MS: This is the primary tool for initial analysis. It provides the mass of the unexpected byproduct, which is a critical piece of information for proposing a structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing for the determination of the elemental composition of the byproduct.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the byproduct. If the byproduct can be isolated, 2D NMR techniques (COSY, HSQC, HMBC) can provide definitive structural elucidation.

  • Chiral HPLC: If the reaction has the potential to affect a stereocenter, chiral HPLC is necessary to determine the enantiomeric or diastereomeric purity of the product.[11]

Summary of Analytical Techniques for Purity Assessment
Analytical MethodKey AdvantagesKey Disadvantages
GC High resolution and sensitivity for volatile compounds.[12]May require derivatization for polar compounds like amines.[12]
HPLC Versatile for a wide range of compounds, high precision.[12]Can be time-consuming to develop methods.
NMR Provides detailed structural information, quantitative (qNMR).[12]Lower sensitivity compared to mass spectrometry-based methods.

Section 4: Purification Strategies

Once a byproduct has been identified, an appropriate purification strategy must be developed.

  • Column Chromatography: This is the most common method for separating byproducts from the desired product. The choice of stationary phase (e.g., normal phase silica gel, reverse phase C18) and mobile phase will depend on the polarity of the compounds to be separated.

  • Crystallization: If the desired product is a crystalline solid, crystallization can be a highly effective method for purification, often providing material of very high purity.

  • Acid-Base Extraction: If the byproduct has a different acidity or basicity compared to the desired product (e.g., a de-Boc'd byproduct will be more basic), a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation.

By understanding the potential side reactions and implementing the appropriate analytical and purification techniques, you can successfully troubleshoot unexpected byproducts in your reactions with this compound and achieve your desired synthetic outcomes.

References

Technical Support Center: Strategies for Improving the Solubility of 1-Boc-4-(aminomethyl)piperidine Hydrochloride in Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-Boc-4-(aminomethyl)piperidine hydrochloride. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of its limited solubility in many organic reaction solvents. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Understanding the Solubility Challenge

This compound is a valuable building block in medicinal chemistry. However, its salt form, while offering stability for storage, often presents solubility hurdles in the nonpolar aprotic solvents frequently employed in organic synthesis. The ionic nature of the hydrochloride salt leads to a high lattice energy, making it difficult for less polar organic solvents to effectively solvate and dissolve the compound. This can result in poor reaction kinetics, incomplete conversions, and challenges in purification.

This guide will explore practical and effective strategies to overcome these solubility limitations, focusing on two primary approaches: conversion to the more soluble free base and optimization of the reaction solvent system.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my reaction solvent (e.g., Dichloromethane, THF, Acetonitrile). What should I do?

This is the most common issue. The hydrochloride salt has limited solubility in many non-polar aprotic solvents. Here’s a systematic approach to address this:

  • In-situ Neutralization: The most direct method to improve solubility in the reaction vessel is to convert the hydrochloride salt to its free base form in situ. This is achieved by adding a suitable base to the reaction mixture. The free amine is significantly less polar and more soluble in a wider range of organic solvents.[1]

  • Co-solvent System: Employing a mixture of solvents can be a powerful technique. Adding a small amount of a polar co-solvent, such as methanol or ethanol, to a less polar solvent like dichloromethane (DCM) can significantly enhance the solubility of the hydrochloride salt.

  • Temperature Adjustment: Gently warming the mixture can increase the solubility of the salt. However, this should be done with caution, as excessive heat can lead to degradation of the starting material or unwanted side reactions.

Q2: What is the best base to use for in-situ neutralization?

The choice of base is critical and depends on your reaction conditions:

  • Tertiary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent choices for in-situ neutralization. They are organic-soluble, act as proton scavengers to neutralize the HCl, and generate the free amine directly in the reaction flask. Typically, 1.0 to 1.1 equivalents of the tertiary amine are sufficient.[1]

  • Inorganic Bases: Solid-supported bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used. These have the advantage of being easily filtered off after the reaction. However, their use may require more vigorous stirring and potentially longer reaction times to ensure complete neutralization.

Q3: Can I convert the hydrochloride salt to the free base before my reaction?

Absolutely. Isolating the free base is a clean and effective method if you are concerned about the presence of a tertiary amine hydrochloride byproduct in your reaction.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base This protocol outlines the standard liquid-liquid extraction procedure to obtain the free amine.

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) while stirring. Monitor the pH with a pH strip, adding the base until the solution is alkaline (pH > 10).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically a low-melting solid or an oil.[1]

Caution: The free amine may be less stable for long-term storage than its hydrochloride salt. It is often best to prepare the free base fresh for your reaction.

Q4: My reaction is still sluggish even after adding a base. What else can I try?

If solubility remains an issue, consider these advanced strategies:

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium salts, facilitate the transfer of the amine from the aqueous phase (where it might be more soluble) to the organic phase where the reaction occurs.[3][4]

  • Co-solvent Screening: Systematically screen a range of co-solvents. A small percentage of a polar protic solvent like isopropanol or a polar aprotic solvent like DMF in your primary reaction solvent can sometimes dramatically improve solubility without adversely affecting the reaction.

Data Summary and Visualization

While extensive quantitative solubility data for the hydrochloride salt is not widely published, the following table provides a qualitative guide and highlights the significant solubility of the free base in a polar aprotic solvent.

Compound FormSolventApproximate SolubilityReference
Free Base ChloroformSoluble[2]
Free Base MethanolSoluble[2]
Free Base DMSO200 mg/mL[5]
Hydrochloride Salt DichloromethanePoorly SolubleGeneral Observation
Hydrochloride Salt THFPoorly SolubleGeneral Observation
Hydrochloride Salt AcetonitrilePoorly SolubleGeneral Observation
Hydrochloride Salt DMF/DMSOMore SolubleGeneral Observation

Logical Workflow for Addressing Solubility Issues

The following diagram illustrates a decision-making workflow for tackling solubility challenges with this compound.

G start Start: Solubility Issue with 1-Boc-4-(aminomethyl)piperidine HCl check_reaction_compatibility Is the reaction compatible with a tertiary amine base? start->check_reaction_compatibility solvent_screening Consider Solvent Screening (e.g., DMF, DMSO, or co-solvents) start->solvent_screening Alternative Path in_situ_neutralization Perform In-Situ Neutralization (e.g., with Triethylamine in DCM) check_reaction_compatibility->in_situ_neutralization Yes isolate_free_base Isolate Free Base via Aqueous Workup check_reaction_compatibility->isolate_free_base No reaction_success Proceed with Reaction in_situ_neutralization->reaction_success use_free_base Use Isolated Free Base in Reaction isolate_free_base->use_free_base use_free_base->reaction_success ptc Advanced Strategy: Phase-Transfer Catalysis solvent_screening->ptc If still problematic solvent_screening->reaction_success If successful ptc->reaction_success

Caption: Decision workflow for improving the solubility of 1-Boc-4-(aminomethyl)piperidine HCl.

Detailed Experimental Protocol: In-Situ Neutralization for Acylation

This protocol provides a practical example of employing in-situ neutralization for a common reaction type, acylation.

Objective: To perform an acylation reaction on this compound by generating the free amine in the reaction mixture.

Materials:

  • This compound

  • Acylating agent (e.g., Benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DCM to the flask. The salt will likely not fully dissolve at this stage, resulting in a suspension.

  • In-Situ Neutralization: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes. You should observe the solid hydrochloride salt reacting to form the soluble free amine and a precipitate of triethylamine hydrochloride.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add the acylating agent (e.g., benzoyl chloride, 1.05 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Mechanism of In-Situ Neutralization and Acylation

The following diagram illustrates the key steps of this process.

G cluster_0 In-Situ Neutralization cluster_1 Acylation Reaction HCl_salt 1-Boc-4-(aminomethyl)piperidine Hydrochloride (Insoluble) Free_Amine Free Amine (Soluble) HCl_salt->Free_Amine + TEA TEA Triethylamine (TEA) TEA_HCl Triethylamine Hydrochloride (Precipitate) TEA->TEA_HCl + HCl Amide_Product Amide Product Free_Amine->Amide_Product + Acyl Chloride Acyl_Chloride Acyl Chloride

Caption: In-situ neutralization followed by acylation.

By implementing these strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful synthetic outcomes.

References

Validation & Comparative

The Synthetic Chemist's Compass: Navigating the Advantages of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its frequent appearance in a vast array of therapeutic agents.[1] Its conformational rigidity and synthetic versatility make it an invaluable component in drug design, influencing everything from receptor binding to pharmacokinetic properties.[2] However, the true potential of this scaffold is unlocked through its functionalized derivatives, which serve as critical building blocks in the synthesis of complex molecules. Among these, 1-Boc-4-(aminomethyl)piperidine hydrochloride has emerged as a reagent of choice for many synthetic chemists.

This guide provides an in-depth, objective comparison of this compound with other key piperidine derivatives, supported by established chemical principles and illustrative experimental data. We will explore the causality behind its advantages and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Advantage of the Boc Group in Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its application to the 4-(aminomethyl)piperidine scaffold is a prime example of its utility.[3] The primary advantages of this compound stem from the unique properties of the Boc group itself: its robust stability and the straightforward, high-yielding conditions for its removal.

The Boc group is stable to a wide range of reagents and reaction conditions, including strong bases and nucleophiles, which allows for extensive modification of other parts of a molecule without premature deprotection of the piperidine nitrogen.[4] This chemical resilience is a significant asset in multi-step syntheses. When the time comes for deprotection, a simple treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group, typically with high yields and minimal side products.[5]

This combination of stability and ease of removal makes this compound a highly versatile and reliable building block in various applications, including:

  • Solid-Phase Peptide Synthesis (SPPS): Where it can be used to introduce a piperidine-containing linker or side chain.

  • PROTACs Development: The piperidine moiety is often used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and the Boc-protected version is a common starting material.[6][7]

  • Synthesis of Bioactive Molecules: It is a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of diabetes and Pim-1 kinase inhibitors with anticancer potential.[8][9]

Comparative Analysis with Alternative Piperidine Derivatives

The choice of a protecting group is a critical strategic decision in any synthetic plan. To fully appreciate the advantages of the Boc derivative, it is essential to compare it with other commonly used N-protected 4-(aminomethyl)piperidine analogues, namely the N-Cbz and N-Fmoc variants.

The N-Cbz (Carboxybenzyl) Analogue

The Cbz group is another stalwart of amine protection. Its primary advantage lies in its stability to both acidic and basic conditions, offering a different realm of orthogonality compared to the Boc group.[4]

  • Advantages: The Cbz group's stability allows for the use of acidic conditions to remove other protecting groups (like Boc) without affecting the Cbz-protected piperidine nitrogen.

  • Disadvantages: The removal of the Cbz group typically requires catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This method is not always compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties. The requirement for specialized hydrogenation equipment can also be a limiting factor in some laboratories.

The N-Fmoc (9-Fluorenylmethyloxycarbonyl) Analogue

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis due to its base-lability.

  • Advantages: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[4] This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, providing a high degree of flexibility in complex synthetic routes.[3]

  • Disadvantages: The Fmoc group is sensitive to basic conditions, which limits the types of reactions that can be performed on the rest of the molecule while the piperidine nitrogen is protected. Furthermore, the dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged.[10]

Data-Driven Comparison

While direct head-to-head comparative studies of these specific piperidine derivatives are scarce in the literature, we can construct an illustrative comparison based on the well-established principles of these protecting groups and typical outcomes in organic synthesis.

Table 1: Physicochemical and Reactivity Comparison of N-Protected 4-(Aminomethyl)piperidine Derivatives

Property1-Boc-4-(aminomethyl)piperidine1-Cbz-4-(aminomethyl)piperidine1-Fmoc-4-(aminomethyl)piperidine
Molecular Formula C₁₁H₂₂N₂O₂C₁₄H₂₀N₂O₂C₂₁H₂₄N₂O₂
Molecular Weight 214.31 g/mol 248.32 g/mol 336.43 g/mol
Protection Group Lability Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)Base (e.g., 20% Piperidine in DMF)
Orthogonality Stable to base and hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis
Illustrative Coupling Yield 90-98%88-95%85-95%
Illustrative Deprotection Yield >95%>90%>95%

*Illustrative yields are based on typical amide coupling and deprotection reactions reported in the literature for these classes of compounds and are not from a direct comparative study.

Experimental Protocols

To provide a practical context for the comparison, detailed step-by-step methodologies for key transformations are provided below.

Protocol 1: Amide Coupling with this compound

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of 1-Boc-4-(aminomethyl)piperidine.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_acid 1. Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. prep_base 2. Add DIPEA (2.5 eq) to the solution. prep_acid->prep_base add_amine 3. Add 1-Boc-4-(aminomethyl)piperidine hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) to neutralize the HCl salt. prep_base->add_amine react 4. Stir the reaction mixture at room temperature for 2-4 hours. add_amine->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor quench 6. Dilute with ethyl acetate and wash with water and brine. monitor->quench dry 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. quench->dry purify 8. Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) and an additional portion of DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Orthogonal Deprotection Strategies

The following protocols highlight the distinct conditions required for the removal of the Boc, Cbz, and Fmoc protecting groups, illustrating their orthogonality.

G cluster_boc Boc Deprotection (Acidic) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Basic) start N-Protected Piperidine Derivative boc_reagent Treat with 20-50% TFA in DCM or 4M HCl in dioxane. start->boc_reagent Boc cbz_reagent Dissolve in MeOH or EtOH, add 10% Pd/C. start->cbz_reagent Cbz fmoc_reagent Treat with 20% piperidine in DMF. start->fmoc_reagent Fmoc boc_time Stir at room temperature for 30-60 min. boc_reagent->boc_time end Deprotected Piperidine boc_time->end cbz_time Stir under H₂ atmosphere (balloon) for 2-16 hours. cbz_reagent->cbz_time cbz_time->end fmoc_time Stir at room temperature for 10-30 min. fmoc_reagent->fmoc_time fmoc_time->end

Caption: Orthogonal deprotection strategies for piperidine derivatives.

A. Boc Deprotection:

  • Dissolve the Boc-protected piperidine derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude salt of the deprotected amine can be used directly or after a basic work-up.

B. Cbz Deprotection:

  • Dissolve the Cbz-protected piperidine derivative in methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (e.g., using a balloon) for 2-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

C. Fmoc Deprotection:

  • Dissolve the Fmoc-protected piperidine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer to remove DMF and piperidine. Dry and concentrate to obtain the deprotected amine.

Conclusion

This compound offers a compelling combination of stability, versatility, and ease of use that makes it a superior choice for a wide range of synthetic applications. While N-Cbz and N-Fmoc derivatives provide valuable orthogonality for specific, complex synthetic strategies, the robustness of the Boc group under both basic and hydrogenolysis conditions, coupled with its simple and efficient acid-labile deprotection, establishes it as a highly reliable and often preferred building block in drug discovery and development. The judicious selection of the appropriate N-protected piperidine derivative, guided by the principles and protocols outlined in this guide, is a critical step towards the successful synthesis of the next generation of therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 1-Boc-4-(aminomethyl)piperidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity and structural integrity of synthetic intermediates are not merely a matter of quality control; they are the bedrock of reproducible results and, ultimately, patient safety. 1-Boc-4-(aminomethyl)piperidine hydrochloride is a critical building block in the synthesis of a multitude of pharmaceutical compounds, prized for its bifunctional nature which allows for versatile molecular scaffolding.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is key, as it enables selective reactions at the aminomethyl group while preventing undesired side reactions at the piperidine nitrogen.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for the comprehensive characterization of this compound and its derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each described protocol is designed as a self-validating system, ensuring technical accuracy and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of 1-Boc-4-(aminomethyl)piperidine derivatives. It provides a detailed atomic-level map of the molecule, confirming the presence of the Boc group, the piperidine ring, and the aminomethyl side chain, as well as their connectivity.

Causality of Choice: For a molecule with distinct proton and carbon environments like this one, NMR is indispensable. It not only confirms the identity but can also be used in its quantitative form (qNMR) to assess purity without the need for impurity reference standards—a significant advantage in early-stage development.[1]

Key NMR Experiments and Expected Observations:
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the large singlet for the tert-butyl protons of the Boc group, and characteristic multiplets for the piperidine ring and aminomethyl protons.

  • ¹³C NMR: Reveals the number of different carbon environments. Expected signals correspond to the carbonyl and quaternary carbons of the Boc group, and the distinct carbons of the piperidine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, an HMBC experiment can show the correlation between the piperidine protons and the carbonyl carbon of the Boc group.[4]

Experimental Protocol: Full Structural Confirmation
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the amine/ammonium protons are often observable.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Set to a constant temperature, typically 25 °C (298 K).

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program. Typical spectral width of 12-16 ppm.

    • ¹³C NMR: Acquire with proton decoupling. Typical spectral width of 200-220 ppm.

    • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments to establish correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_1H ¹H NMR Prep->Acq_1H Transfer to NMR tube Acq_13C ¹³C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Proc Fourier Transform, Phase & Baseline Correction Acq_2D->Proc Process FID Analysis Assign Signals & Confirm Structure Proc->Analysis

Caption: Workflow for NMR-based structural characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier technique for assessing the purity of this compound. Its suitability stems from the compound's non-volatile and thermally labile nature, making it a more robust choice than Gas Chromatography (GC).[1] Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Causality of Choice: The hydrochloride salt is highly polar, making it ideal for analysis on polar-modified C18 columns. HPLC offers high precision and accuracy for purity determination without the need for derivatization, which can sometimes be required for GC analysis of primary amines.[1] Purity levels exceeding 99% are often determined using this method.[1][5]

Experimental Protocol: Purity Determination by RP-HPLC
  • Sample and Standard Preparation:

    • Sample Solution: Prepare a stock solution by dissolving 10 mg of the compound in 10 mL of the mobile phase (initial composition) to get a 1 mg/mL solution. Further dilute as needed.

    • System Suitability: Prepare a solution containing the main compound and any known related substances to verify resolution and performance.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[6]

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. The gradient must be optimized based on the specific derivative and potential impurities.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30-40 °C.

    • Detector: UV detector set at a wavelength where the compound has some absorbance (e.g., 210-220 nm, due to the carbamate group) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Prep Dissolve 1 mg/mL in Mobile Phase Inject Inject 10 µL Prep->Inject Column C18 Column Gradient Elution Inject->Column Detect UV or ELSD Detection Column->Detect Integrate Integrate Peaks Detect->Integrate Generate Chromatogram Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC-based purity analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the target compound and identifying impurities or degradation products. It is typically coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

Causality of Choice: High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement.[6] This allows for the determination of the elemental formula, providing an exceptionally high degree of confidence in the compound's identity.[4] Electrospray ionization (ESI) is the preferred ionization technique for this class of polar molecules.

Experimental Protocol: LC-MS for Identity Confirmation
  • System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography: Use the same or a similar HPLC method as described for purity analysis. This allows for the separation of components before they enter the mass spectrometer.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI, positive ion mode. The basic nitrogen atoms are readily protonated.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 6-10 L/min at a temperature of 300-350 °C.[6]

    • Scan Range: m/z 50-1000 amu.[6]

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For 1-Boc-4-(aminomethyl)piperidine (MW: 214.30), the expected m/z would be ~215.17.

    • In HRMS, compare the measured exact mass to the theoretical exact mass. A mass accuracy of <5 ppm provides strong evidence for the proposed elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups within the molecule, serving as a quick identity check.

Causality of Choice: While not as structurally detailed as NMR, FTIR provides a unique "fingerprint" for the molecule. It can quickly verify the presence of the N-H bonds of the amine, the C=O of the Boc-carbamate, and C-H bonds of the aliphatic rings and chains.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal (e.g., diamond or germanium). This is often the simplest method.

    • KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Instrument: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum before running the sample.

  • Data Analysis: Identify characteristic absorption bands:

    • ~3300-3400 cm⁻¹: N-H stretching (from the primary amine/ammonium).

    • ~2850-2980 cm⁻¹: C-H stretching (aliphatic).

    • ~1680-1700 cm⁻¹: C=O stretching (strong band from the Boc-carbamate).

    • ~1160-1250 cm⁻¹: C-N stretching.

Comparative Summary of Analytical Techniques

For ease of comparison, the performance and applications of these primary techniques are summarized below.

Technique Primary Application Key Advantages Limitations
NMR Spectroscopy Structural Elucidation, Purity (qNMR)Provides unambiguous structural information; qNMR for absolute purity without standards.[1]Lower sensitivity than MS; requires more sample; higher instrument cost.
HPLC-UV/ELSD Purity Determination, QuantificationHigh precision and accuracy for non-volatile compounds; no derivatization needed.[1]Requires reference standards for impurity identification; UV detection requires a chromophore.
Mass Spectrometry Molecular Weight Confirmation, Impurity IDExtremely high sensitivity and specificity; HRMS confirms elemental composition.[4]Provides limited structural connectivity information on its own; ionization can be compound-dependent.
FTIR Spectroscopy Functional Group IdentificationFast, simple, and requires minimal sample preparation; good for quick identity verification.Provides limited structural detail; not suitable for purity determination of closely related compounds.

Conclusion: An Integrated Analytical Approach

No single technique provides a complete picture of this compound. A robust characterization strategy relies on an integrated approach. NMR and HRMS are essential for the initial, unequivocal confirmation of structure and molecular formula. Following synthesis, HPLC becomes the primary tool for routine purity assessment and quality control throughout the development lifecycle. FTIR serves as a rapid and efficient method for identity confirmation at various stages.

By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the quality and integrity of this vital synthetic building block, thereby building a foundation of trust and reliability in their scientific endeavors.

References

A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the pioneering field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules catalytically co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[1][][3] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[][4][5][6] While the ligands provide specificity, the linker is far from a passive tether. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, actively orchestrating the key event in its mechanism of action.[1][5][7][]

This guide provides an in-depth comparative analysis of different PROTAC linkers, grounded in experimental evidence. As senior application scientists, our goal is not just to present data, but to illuminate the causal relationships between linker design and PROTAC performance, empowering researchers to make informed decisions in their drug discovery programs.

The Linker's Core Function: Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[9][10] The linker's length, rigidity, and chemical composition are paramount in dictating the geometry and stability of this complex.[7][9] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and is a prerequisite for efficient ubiquitination.[7][9] Conversely, a poorly designed linker can introduce steric clashes or unfavorable orientations, leading to negative cooperativity and diminished degradation efficiency.[5][7][9]

Beyond this fundamental role, the linker profoundly impacts the overall drug-like properties of the PROTAC molecule, which often fall outside the typical chemical space of small-molecule drugs (i.e., Lipinski's "rule of five").[9][11] The linker's characteristics can be tuned to modulate:

  • Solubility: Introducing hydrophilic moieties can improve the aqueous solubility of otherwise hydrophobic PROTACs.[1][11][12]

  • Cell Permeability: A delicate balance of properties is needed to shepherd these large molecules across the cell membrane.[11][13][14][15]

  • Pharmacokinetics (PK): The linker can influence metabolic stability, affecting the PROTAC's half-life and overall exposure in vivo.[1][3][12][13][16]

A Comparative Analysis of Common Linker Architectures

PROTAC linkers are broadly classified based on their flexibility, with the most common types being flexible alkyl and polyethylene glycol (PEG) chains, and an increasing variety of rigid structures.[1][][9]

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers are often the starting point in PROTAC development due to their synthetic accessibility and the conformational freedom they provide, which can help in finding a productive ternary complex geometry without prior structural information.[9][12]

  • Alkyl Chains: These are simple hydrocarbon chains that offer synthetic tractability and are generally more metabolically stable than PEG linkers.[1][12][] However, their hydrophobicity can decrease the overall solubility of the PROTAC.[1][12]

  • Polyethylene Glycol (PEG) Chains: As the most common linker motif, PEGs impart hydrophilicity, which can significantly improve a PROTAC's solubility and cell permeability.[4][12][18][19][20] The ability to easily synthesize PEGs of various lengths allows for systematic optimization of the linker.[19][20] However, they can be more susceptible to metabolism in vivo.[1][12]

Rigid Linkers: Engineering Potency and Selectivity

To overcome the drawbacks of excessive flexibility, such as the entropic penalty paid upon binding, researchers increasingly use rigid linkers.[9][21] These structures can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes and improved potency.[9][22][23]

  • Common Rigid Motifs: These include cyclic structures (piperazine, piperidine), aromatic systems (phenyl rings), and linear geometries (alkynes, triazoles).[1][4][9][21]

  • Advantages: Rigidity can enhance selectivity by disfavoring off-target complex formation and can lead to improved physicochemical and pharmacokinetic properties.[9][22]

  • Challenges: Rigid linkers are often more synthetically challenging, and their lack of flexibility can make it more difficult to achieve a productive geometry if the structural requirements are not well understood.[9]

Summary Comparison of Linker Types
FeatureAlkyl LinkersPEG LinkersRigid Linkers
Composition Saturated/unsaturated hydrocarbon chains[1][]Repeating ethylene glycol units[1][18]Cyclic, aromatic, or linear constrained motifs[1][9]
Flexibility HighHighLow
Hydrophilicity Hydrophobic[12]Hydrophilic[12][18]Variable, can be tuned
Key Advantages Synthetically simple, metabolically stable[12][]Improves solubility, enhances cell permeability[12][13][18][19]Pre-organizes conformation, can improve potency & selectivity[9][22][23]
Key Disadvantages Can decrease solubility, risk of non-specific binding[1][12]Potential for reduced metabolic stability[1][12]Synthetically more complex, requires more structural insight[9]
Quantitative Impact: Linker Length on BTK Degradation

The critical importance of linker length is often determined empirically. Data from studies on Bruton's tyrosine kinase (BTK) PROTACs recruiting the Cereblon (CRBN) E3 ligase clearly illustrates this point.

PROTAC IdentifierLinker TypeLinker Length (n units)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC APEG2>1000<20
PROTAC BPEG440~80
PROTAC CPEG55>95
PROTAC DPEG81>98
PROTAC EPEG1225~85
(Note: This table represents a synthesis of typical data found in the literature, such as that for BTK degraders, demonstrating the "hook effect" where optimal degradation is achieved at an intermediate linker length.)[18][24]

This data demonstrates a classic "hook effect," where a linker that is too short fails to effectively bridge the two proteins, and a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[9][24]

Experimental Protocols for Linker Evaluation

A systematic, multi-assay approach is essential for a robust comparative analysis of PROTACs with different linkers. The causality behind this workflow is to move from direct evidence of degradation to mechanistic understanding and finally to a functional cellular outcome.

Target Protein Degradation (Western Blot)

Purpose: To directly quantify the primary endpoint of PROTAC activity: the reduction of target protein levels.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Plate cells (e.g., a relevant cancer cell line) at a density that ensures they are in a logarithmic growth phase. Allow cells to adhere for 24 hours. Treat with a serial dilution of each PROTAC for a set time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is essential.

  • Lysis & Protein Quantification: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis & Transfer: Denature an equal amount of protein from each sample and separate by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify band intensities using densitometry software. It is critical to normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to correct for any loading inaccuracies. This self-validating step ensures that observed changes are due to degradation, not experimental variability.

Ternary Complex Formation (Biophysical Assays)

Purpose: To mechanistically assess a PROTAC's ability to bridge the POI and E3 ligase. This is critical because degradation efficiency is highly dependent on the stability of this complex.[25]

Step-by-Step Methodology (Fluorescence Polarization - FP):

  • Reagents: Obtain purified recombinant POI, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and a fluorescently-labeled ligand (probe) that binds to either the POI or the E3 ligase.

  • Assay Setup: In a microplate, combine the fluorescent probe with its binding partner (e.g., FAM-labeled HIF-1α peptide with VHL complex) at concentrations that yield a stable baseline FP signal.

  • Competition Binding (Binary): First, titrate the unlabeled PROTAC to determine its binary affinity (IC₅₀) for the E3 ligase complex.

  • Ternary Complex Assessment: To a pre-formed complex of the fluorescent probe and E3 ligase, add a fixed, non-saturating concentration of the POI. Then, titrate in the PROTAC.

  • Measurement & Analysis: Measure the fluorescence polarization at each concentration. An increase in polarization indicates the formation of a larger molecular assembly (the ternary complex). The data can be analyzed to determine the cooperativity of complex formation. Other techniques like Surface Plasmon Resonance (SPR), TR-FRET, and AlphaLISA can provide complementary kinetic and thermodynamic data.[10][25][26][27]

Cellular Permeability (PAMPA)

Purpose: To evaluate a PROTAC's ability to passively diffuse across a membrane, a key hurdle for these large molecules.[14][15][28]

Step-by-Step Methodology (Parallel Artificial Membrane Permeability Assay):

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates a donor and an acceptor well.

  • Compound Addition: The PROTAC is added to the buffer in the donor wells. The acceptor wells are filled with a matching buffer.

  • Incubation: The plate is incubated for a set period (e.g., 4-18 hours) to allow for passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. This assay is a high-throughput, cost-effective way to rank-order compounds for their passive diffusion potential in early-stage discovery.[15][28][29] For more comprehensive data, this can be followed by cell-based assays like the Caco-2 permeability assay, which also accounts for active transport and efflux.[14][28][29]

Visualizing the Process: From Mechanism to Workflow

PROTAC_Mechanism cluster_cell Intracellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC mechanism of action, highlighting the linker-mediated formation of the ternary complex.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization In Vivo & Lead Optimization Linker_Design Linker Design & Selection (Alkyl, PEG, Rigid) Synthesis PROTAC Synthesis Linker_Design->Synthesis Degradation 1. Target Degradation (Western Blot) Synthesis->Degradation Permeability 2. Cell Permeability (PAMPA / Caco-2) Degradation->Permeability Ternary_Complex 3. Ternary Complex (FP, SPR, TR-FRET) Permeability->Ternary_Complex Viability 4. Functional Outcome (Cell Viability Assay) Ternary_Complex->Viability PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Viability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: A logical workflow for the comparative evaluation and optimization of PROTACs with different linkers.

Conclusion: Rational Linker Design as a Cornerstone of PROTAC Development

The linker is unequivocally a central player in the success of a PROTAC. The historical approach of empirically screening synthetically tractable alkyl and PEG linkers is evolving toward a more rational design paradigm.[4][24] By integrating structural biology, computational modeling, and a robust suite of biophysical and cellular assays, we can better understand the structure-activity relationships that govern PROTAC function.[4][30] This guide has outlined the key considerations in comparing linker types and provided the experimental framework to validate design choices. Ultimately, the meticulous optimization of the linker is essential to unlock the full therapeutic potential of targeted protein degradation and to develop potent, selective, and drug-like PROTACs for the clinic.

References

A Comparative Guide to Linker Scaffolds in Targeted Protein Degradation: The Role of Piperidine-Based Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1][] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[3] A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, thereby marking it for destruction by the 26S proteasome.[3][4][5]

While the ligands for the POI and E3 ligase determine the "what" and "how" of the degradation process, the linker connecting them is a critical determinant of the PROTAC's overall success.[6][7][8] Far from being a passive spacer, the linker's chemical nature, length, and rigidity profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and productivity of the ternary complex.[6][8][9][10] This guide provides a comparative analysis of different linker classes, with a specific focus on the utility of rigid scaffolds derived from building blocks like 1-Boc-4-(aminomethyl)piperidine hydrochloride , and their impact on protein degradation efficacy.

The Anatomy of a PROTAC and the Linker's Pivotal Function

A PROTAC molecule consists of three distinct components: a warhead that engages the target protein, a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and the interconnecting linker.[7][11] The linker's primary role is to position the two ligands in a spatially optimal orientation to form a stable and productive ternary complex.[6][8][12]

Key functions influenced by the linker include:

  • Ternary Complex Formation and Stability: The linker's length and geometry dictate the protein-protein interactions within the ternary complex. An optimal linker facilitates positive cooperativity, where the binding of both proteins is stronger than the individual binary interactions.[13]

  • Physicochemical Properties: The linker contributes significantly to the PROTAC's overall properties, such as solubility, lipophilicity, and polar surface area, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

  • Cellular Permeability: As PROTACs are often large molecules, achieving sufficient cell permeability is a major challenge. The linker's characteristics can be tuned to improve this crucial property.[14]

Below is a diagram illustrating the general mechanism of PROTAC action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits cluster_ternary cluster_ternary PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Transfer Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->Proteasome Recruitment caption Figure 1. General Mechanism of PROTAC Action.

Caption: Figure 1. General Mechanism of PROTAC Action.

Comparative Analysis of Linker Scaffolds

The "linkerology" of PROTACs has evolved from simple alkyl chains to more sophisticated structures designed to impart specific, advantageous properties.[7] Here, we compare the most common classes.

Flexible Linkers (Alkyl and PEG Chains)
  • Description: These are the most common linker types, composed of simple alkyl chains or repeating polyethylene glycol (PEG) units.[][7] Approximately 55% of reported PROTACs use PEG linkers, while 30% use alkyl chains.[7]

  • Advantages:

    • Synthetic Tractability: They are relatively easy to synthesize and incorporate.[7]

    • Solubility (PEG): PEG linkers are hydrophilic and can significantly improve the aqueous solubility and permeability of the final PROTAC molecule.[15][16]

    • Flexibility: Their conformational freedom can allow the PROTAC to adopt a productive conformation for ternary complex formation without extensive optimization.[1]

  • Disadvantages:

    • Metabolic Instability: Flexible chains can be more susceptible to metabolic degradation.[]

    • High Conformational Entropy: The lack of rigidity can lead to an entropic penalty upon binding, potentially resulting in weaker ternary complex formation.

    • "Hook Effect": At high concentrations, flexible PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-E3) more readily, reducing degradation efficacy.[13]

Rigid Linkers (Piperidine, Piperazine, and Aromatic Systems)
  • Description: These linkers incorporate cyclic structures, such as piperidine, piperazine, or phenyl rings, to introduce conformational constraints.[][6][8] The molecule This compound is a key building block for constructing such rigid, piperidine-containing linkers.[17][18]

  • Advantages:

    • Pre-organization: Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for forming a stable and productive ternary complex.[6][12] This can lead to enhanced potency and cooperativity.[6][11]

    • Improved Metabolic Stability: Cyclic structures are often less prone to metabolism compared to linear chains.[6][15]

    • Enhanced Physicochemical Properties: Saturated heterocycles like piperidine can modulate drug-like properties, and the basic nitrogen can improve solubility.[6][19] The clinical candidates ARV-110 and ARV-471 successfully incorporated rigid piperidine/piperazine moieties to improve potency and metabolic stability.[6]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of rigid linkers can be more challenging.

    • Risk of Misfit: Excessive rigidity can sometimes compromise the adaptability needed for productive ternary complex formation if the chosen conformation is not optimal.[11] A balance between flexibility and rigidity is often critical.[11]

Performance Comparison: Piperidine- vs. PEG-Based Linkers

The choice of linker can dramatically impact degradation efficacy. This is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[4][8]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[4][8]

The following table summarizes representative data comparing the performance of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1) that feature either a rigid, piperidine-based linker or a more flexible PEG-based linker.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620[20]
iRucaparib-AP5 (PEG-based)PARP1Pomalidomide1,100~7522Rv1[20]
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231[20]

This table is a representative example based on available data. Direct head-to-head comparisons in the same cell line under identical conditions are ideal but not always available in the literature.

Interpretation: In this example, the PROTACs with more rigid, heterocyclic linkers (HY-168722 and D6) demonstrate significantly lower DC50 values compared to the PEG-based linker PROTAC (iRucaparib-AP5), suggesting higher potency.[20] This aligns with the principle that rigid linkers can better pre-organize the molecule for efficient ternary complex formation.[6][12]

Experimental Protocols for PROTAC Efficacy Evaluation

A robust evaluation of a PROTAC's efficacy requires a series of well-controlled experiments to confirm its mechanism of action.[14][21]

PROTAC_Workflow start Synthesize PROTAC with desired linker cell_culture 1. Cell Culture & PROTAC Treatment (e.g., 24h incubation with dose-response) start->cell_culture western 2. Western Blot Analysis Quantify target protein levels cell_culture->western ubiquitination 4. Ubiquitination Assay Confirm mechanism of action (e.g., IP-Western) cell_culture->ubiquitination Parallel Experiment dc50_dmax 3. Calculate DC50 & Dmax Determine potency and efficacy western->dc50_dmax conclusion Evaluate Linker Efficacy dc50_dmax->conclusion controls 5. Control Experiments (e.g., Proteasome inhibitor co-treatment) ubiquitination->controls controls->conclusion

Caption: Figure 2. Experimental Workflow for PROTAC Evaluation.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol is the gold standard for quantifying protein degradation.[4][5]

Causality: The goal is to measure the reduction in the total amount of the target protein after treatment with the PROTAC. A loading control is used to ensure that any observed decrease is due to specific degradation and not variations in sample loading.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., SW-620) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 pM to 10 µM.

    • Treat the cells with the PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]

Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation occurs via the ubiquitin-proteasome pathway.[22][23][]

Causality: If the PROTAC is working correctly, it will induce the poly-ubiquitination of its target. Co-treatment with a proteasome inhibitor (like MG-132) should block the degradation of the ubiquitinated protein, leading to its accumulation and making it easier to detect.

Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) for a shorter duration (e.g., 2-6 hours).

    • In a parallel well, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG-132) for the same duration. Include vehicle and MG-132 only controls.

  • Immunoprecipitation (IP):

    • Lyse cells in a modified lysis buffer (containing deubiquitinase inhibitors like PR-619).

    • Pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the lysates with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.

    • Add fresh Protein A/G agarose beads to capture the complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform western blotting as described above.

    • Probe the membrane with an antibody that specifically recognizes ubiquitin or poly-ubiquitin chains. A high-molecular-weight smear in the PROTAC-treated lanes (especially with MG-132 co-treatment) indicates successful target ubiquitination.[23]

Conclusion and Future Perspectives

The linker is a central design element that dictates the performance of a PROTAC. While flexible PEG and alkyl linkers offer synthetic convenience, the incorporation of rigid scaffolds, often constructed from building blocks like This compound , provides a powerful strategy to enhance degradation potency.[6][12] The conformational constraint imposed by piperidine rings can pre-organize the PROTAC, facilitating the formation of a stable ternary complex, which is the cornerstone of efficient protein degradation.[6][12] This often translates to improved metabolic stability and lower DC50 values, as demonstrated in comparative studies.[6][20]

The rational design of PROTACs is moving away from empirical, trial-and-error approaches towards a more predictive science.[7][25] Future advancements will likely leverage computational modeling and structural biology to better predict optimal linker geometry and composition. The continued exploration of novel, rigid, and three-dimensional linker scaffolds will be essential in unlocking the full therapeutic potential of targeted protein degradation and addressing the challenge of "undruggable" targets.

References

The Architectonics of Degradation: A Comparative Guide to Characterizing PROTAC Ternary Complexes with a 1-Boc-4-(aminomethyl)piperidine Hydrochloride Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to induced degradation. The efficacy of these heterobifunctional molecules hinges on the formation of a stable and productive ternary complex, comprising the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. The lynchpin of this complex is the linker, a chemical scaffold that not only connects the POI-binding and E3-binding moieties but also profoundly influences the thermodynamics and kinetics of ternary complex formation.[1][2]

This guide provides an in-depth technical comparison of PROTACs featuring a 1-Boc-4-(aminomethyl)piperidine hydrochloride linker with those containing more commonly employed flexible linkers. We will explore the theoretical advantages of incorporating a semi-rigid piperidine-based linker and provide a framework for its experimental characterization, grounded in established biophysical techniques.

The Central Role of the Linker in Ternary Complex Formation

The formation of a stable POI-PROTAC-E3 ligase ternary complex is the foundational event in PROTAC-mediated protein degradation.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein.[2][4] Conversely, a poorly designed linker can introduce steric hindrance, prevent productive complex formation, or lead to the "hook effect," where high concentrations of the PROTAC favor binary complexes over the desired ternary complex.[3][5]

The chemical nature of the linker—its length, rigidity, and polarity—is a critical determinant of a PROTAC's biological activity.[][7] While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are widely used due to their synthetic accessibility, they can incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding and potentially improving selectivity.[2][8]

The this compound linker introduces a degree of rigidity through its piperidine ring. This constrained conformation can limit the degrees of freedom of the PROTAC, potentially leading to a more defined orientation of the target protein and E3 ligase within the ternary complex.

PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (1-Boc-4-(aminomethyl)piperidine hydrochloride linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis: Piperidine Linker vs. Flexible Alternatives

The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax values) and its pharmacokinetic properties. The following table provides a conceptual comparison between a PROTAC utilizing a this compound linker and those with common flexible linkers.

Feature1-Boc-4-(aminomethyl)piperidine Linker (Hypothesized)Flexible Linkers (e.g., PEG, Alkyl Chains)Rationale & Supporting Evidence
Conformational Rigidity HighLowThe piperidine ring restricts bond rotation, leading to a more defined three-dimensional structure.[8] Flexible linkers have numerous rotatable bonds, allowing them to adopt a wide range of conformations.[2]
Entropic Penalty of Binding LowerHigherA pre-organized, rigid linker has less conformational entropy to lose upon binding to form the ternary complex, which can be thermodynamically favorable.[2] The high flexibility of PEG and alkyl chains results in a greater loss of conformational entropy upon binding, which can decrease binding affinity.[2]
Potential for Cooperativity Potentially HighVariableA rigid linker can enforce a specific orientation that promotes favorable protein-protein interactions between the target and E3 ligase, leading to positive cooperativity.[2] Flexible linkers may or may not facilitate such interactions, making cooperativity less predictable.[9]
Solubility & Permeability ModerateCan be modulatedThe piperidine moiety is relatively lipophilic, while the Boc protecting group can be cleaved to reveal a more polar amine. Overall properties will depend on the entire PROTAC structure. PEG linkers are known to enhance solubility.[7]
Synthetic Accessibility ModerateHighThe synthesis of piperidine-containing linkers can be more complex than that of simple alkyl or PEG chains.[2]

Biophysical Characterization of Ternary Complex Formation

A thorough understanding of the formation and stability of the ternary complex is crucial for the rational design of effective PROTACs. Several biophysical techniques can provide quantitative insights into these interactions.[10][11]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[12] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13][14]

Objective: To determine the binding affinities of the binary and ternary complexes and to calculate the cooperativity factor (α).

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC with this compound linker

  • ITC instrument and appropriate consumables

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

Methodology:

  • Preparation: Dialyze all proteins into the same buffer to minimize buffer mismatch effects. Dissolve the PROTAC in the final dialysis buffer.

  • Binary Titrations:

    • PROTAC to POI: Titrate the PROTAC solution into the ITC cell containing the POI solution.

    • PROTAC to E3 Ligase: Titrate the PROTAC solution into the ITC cell containing the E3 ligase solution.

  • Ternary Titration:

    • Titrate the PROTAC solution into the ITC cell containing a pre-mixed solution of the POI and E3 ligase.

  • Data Analysis:

    • Integrate the raw data to obtain the heat of binding for each injection.

    • Fit the binding isotherms to an appropriate model (e.g., one-site binding) to determine KD, n, and ΔH.

    • Calculate the cooperativity factor (α) using the following equation: α = (KD of PROTAC to POI) / (KD of PROTAC to the POI-E3 ligase complex). An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.[4]

ITC Experimental Workflow cluster_0 Binary Titrations cluster_1 Ternary Titration PROTAC_to_POI PROTAC -> POI Data_Analysis Data Analysis (KD, n, ΔH, α) PROTAC_to_POI->Data_Analysis PROTAC_to_E3 PROTAC -> E3 Ligase PROTAC_to_E3->Data_Analysis PROTAC_to_POI_E3 PROTAC -> POI + E3 Ligase PROTAC_to_POI_E3->Data_Analysis

Caption: ITC workflow for ternary complex characterization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including association (ka) and dissociation (kd) rates.[15][16] This information is valuable for understanding the stability of the ternary complex.

Objective: To determine the kinetic parameters (ka, kd) and binding affinity (KD) of the binary and ternary complexes.

Materials:

  • Purified, tagged (e.g., His-tagged) E3 ligase complex

  • Purified POI

  • PROTAC with this compound linker

  • SPR instrument and sensor chips (e.g., NTA sensor chip for His-tagged protein)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the His-tagged E3 ligase onto the NTA sensor chip.

  • Binary Interactions:

    • Inject a series of concentrations of the POI over the immobilized E3 ligase to assess for any direct interaction.

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

  • Ternary Interaction:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface to measure the kinetics of ternary complex formation.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

    • Compare the binary and ternary binding affinities to assess cooperativity.

SPR Experimental Workflow Immobilize_E3 Immobilize E3 Ligase on Sensor Chip Binary_POI Inject POI Immobilize_E3->Binary_POI Binary_PROTAC Inject PROTAC Immobilize_E3->Binary_PROTAC Ternary_Mix Inject POI + PROTAC Mixture Immobilize_E3->Ternary_Mix Data_Analysis Data Analysis (ka, kd, KD) Binary_POI->Data_Analysis Binary_PROTAC->Data_Analysis Ternary_Mix->Data_Analysis

Caption: SPR workflow for ternary complex characterization.

Structural Characterization of the Ternary Complex

While biophysical techniques provide valuable data on the thermodynamics and kinetics of ternary complex formation, a high-resolution structure is essential for a complete understanding of the molecular interactions that drive complex assembly and for guiding structure-based drug design.

  • X-ray Crystallography: This technique can provide atomic-level detail of the ternary complex, revealing the precise interactions between the PROTAC, the target protein, and the E3 ligase.[17][][19] However, obtaining well-diffracting crystals of these often-dynamic complexes can be challenging.[17]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is emerging as a powerful tool for structural analysis of large and flexible complexes that are difficult to crystallize.[20][21][] It can provide valuable insights into the overall architecture and conformational heterogeneity of the ternary complex.[20]

Conclusion

The rational design of potent and selective PROTACs requires a deep understanding of the factors that govern the formation and stability of the ternary complex. The linker is a critical component in this process, and the use of more rigid scaffolds, such as the this compound linker, offers a promising strategy for optimizing PROTAC performance. By employing a suite of biophysical and structural techniques, researchers can gain a comprehensive understanding of the structure-activity relationships that underpin PROTAC-mediated protein degradation, thereby accelerating the development of this exciting new class of therapeutics.

References

A Comparative Spectroscopic Guide to 1-Boc-4-(aminomethyl)piperidine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of synthetic building blocks are paramount. 1-Boc-4-(aminomethyl)piperidine hydrochloride is a cornerstone reagent, a versatile scaffold widely employed in the synthesis of novel therapeutics, particularly those targeting CNS disorders and other complex diseases.[1] Its bifunctional nature—a Boc-protected secondary amine within the piperidine ring and a reactive primary aminomethyl group—allows for sequential and controlled elaboration into more complex molecules.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound, its common reaction products, and key synthetic alternatives. By understanding the nuances in NMR, IR, and Mass Spectrometry data, researchers can confidently identify their compounds, troubleshoot reactions, and ensure the quality of their synthetic intermediates.

Spectroscopic Profile of the Starting Material: 1-Boc-4-(aminomethyl)piperidine

The hydrochloride salt is often the commercially supplied form, enhancing stability and handling. For spectroscopic analysis, it is typically neutralized to the free amine. The key to identifying this starting material lies in recognizing the distinct signals of the Boc protecting group, the piperidine ring protons, and the aminomethyl group.

Key Spectroscopic Features:

  • ¹H NMR: The spectrum is characterized by a large singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The protons on the piperidine ring appear as multiplets in the aliphatic region, typically between 1.0 and 4.2 ppm. The two protons of the aminomethyl group (-CH₂NH₂) usually appear as a doublet around 2.5-2.7 ppm.

  • ¹³C NMR: The carbonyl carbon of the Boc group gives a signal around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 79-80 ppm. The methyl carbons of the Boc group resonate at approximately 28.5 ppm. The carbons of the piperidine ring and the aminomethyl group appear in the 25-50 ppm range.

  • FTIR: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine at approximately 3300-3400 cm⁻¹, often appearing as a doublet for primary amines.[2] A strong C=O stretch from the Boc group's carbamate is prominent around 1690 cm⁻¹.

  • Mass Spectrometry (MS): In its free base form, the expected molecular ion peak [M]⁺ would be at m/z 214.30. Common fragments would include the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).

Comparative Analysis of Reaction Products

The primary amine of 1-Boc-4-(aminomethyl)piperidine is a nucleophile and readily undergoes reactions like acylation and alkylation. These modifications lead to predictable changes in the spectroscopic data, which serve as diagnostic markers for successful transformation.

N-Acylation: Formation of an Amide Linkage

A common reaction is the acylation of the primary amine to form a stable amide bond. Let's consider the representative product, N-acetyl-1-Boc-4-(aminomethyl)piperidine .

Spectroscopic Technique1-Boc-4-(aminomethyl)piperidine (Starting Material)N-acetyl-1-Boc-4-(aminomethyl)piperidine (Product)Rationale for Change
¹H NMR -CH₂-NH₂ protons (doublet, ~2.6 ppm), NH₂ signal (broad singlet)-CH₂-NH - protons (shifted downfield, ~3.1 ppm), NH proton (broad triplet, ~5.5-6.0 ppm), -C(O)CH₃ (singlet, ~2.0 ppm)The electron-withdrawing acetyl group deshields the adjacent methylene and NH protons. The appearance of the acetyl methyl singlet is a key indicator of reaction completion. The NH proton will now couple to the adjacent CH₂ protons.
¹³C NMR -C H₂-NH₂ (~46 ppm)-C H₂-NH- (~44 ppm), -C (O)CH₃ (~170 ppm), -C(O)C H₃ (~23 ppm)A new carbonyl signal for the amide appears significantly downfield. The acetyl methyl carbon provides another diagnostic peak. The methylene carbon attached to the nitrogen may shift slightly.
FTIR N-H stretch (doublet, ~3300-3400 cm⁻¹), N-H bend (~1600 cm⁻¹)N-H stretch (single peak, ~3300 cm⁻¹), Amide I band (C=O stretch, ~1640 cm⁻¹), Amide II band (N-H bend, ~1550 cm⁻¹)The primary amine's two N-H stretches are replaced by a single N-H stretch for the secondary amide. The appearance of the strong Amide I and Amide II bands are definitive evidence of amide formation.
MS (ESI+) [M+H]⁺ at m/z 215[M+H]⁺ at m/z 257The mass increases by 42.04 amu, corresponding to the addition of an acetyl group (CH₃CO).
N-Alkylation: Formation of a Secondary Amine

Alkylation of the primary amine with a reagent like benzyl bromide would yield N-benzyl-1-Boc-4-(aminomethyl)piperidine .

Spectroscopic Technique1-Boc-4-(aminomethyl)piperidine (Starting Material)N-benzyl-1-Boc-4-(aminomethyl)piperidine (Product)Rationale for Change
¹H NMR -CH₂-NH₂ protons (doublet, ~2.6 ppm)Aromatic protons (~7.2-7.4 ppm), benzylic -CH₂ -Ph (singlet, ~3.8 ppm), -CH₂-NH - (shifted slightly)The appearance of aromatic signals and a new singlet for the benzylic protons are clear indicators of benzylation. The primary amine protons are replaced by a single secondary amine proton.
¹³C NMR -C H₂-NH₂ (~46 ppm)Aromatic carbons (~127-140 ppm), benzylic -C H₂-Ph (~54 ppm)New signals in the aromatic region and a downfield shift for the benzylic carbon confirm the presence of the benzyl group.
FTIR N-H stretch (doublet, ~3300-3400 cm⁻¹)N-H stretch (single weak peak, ~3300-3400 cm⁻¹)The two N-H stretching bands of the primary amine are replaced by a single, often weaker, band for the secondary amine.[2]
MS (ESI+) [M+H]⁺ at m/z 215[M+H]⁺ at m/z 305The mass increases by 90.05 amu, corresponding to the addition of a benzyl group (C₇H₇).

Comparison with Synthetic Alternatives

Depending on the synthetic strategy, researchers might consider other building blocks to introduce a functionalized piperidine moiety. Here, we compare 1-Boc-4-(aminomethyl)piperidine with two common alternatives.

Structural Isomer: 1-Boc-3-(aminomethyl)piperidine

This isomer is used when a different substitution pattern on the piperidine ring is desired. The key difference in spectroscopic data arises from the change in symmetry.

Spectroscopic Technique1-Boc-4-(aminomethyl)piperidine (4-substituted)1-Boc-3-(aminomethyl)piperidine (3-substituted)Comparative Insight
¹H NMR Simpler spectrum due to symmetry. Fewer unique proton signals for the piperidine ring.More complex multiplets for the piperidine ring protons due to the lack of symmetry.The complexity and splitting patterns of the piperidine ring protons are the most telling difference. The 4-substituted isomer will have a more symmetrical appearance in the 1.0-2.0 ppm region.
¹³C NMR Fewer signals for the piperidine ring carbons.More signals for the piperidine ring carbons as they are no longer chemically equivalent.The number of distinct carbon signals for the piperidine ring directly indicates the substitution pattern.
MS Similar fragmentation patterns are expected, dominated by the loss of the Boc group.Fragmentation may show subtle differences in the relative abundance of ions due to the different stability of radical cations formed upon ring cleavage.While the major fragments are similar, detailed analysis of the full spectrum might reveal minor differences.
Functional Group Alternative: 1-Boc-piperidine-4-carboxylic acid

This alternative is chosen when the synthetic route involves forming an amide bond via coupling with the carboxylic acid, rather than starting with the amine.

Spectroscopic Technique1-Boc-4-(aminomethyl)piperidine1-Boc-piperidine-4-carboxylic acidComparative Insight
¹H NMR -CH₂ NH₂ signal (~2.6 ppm).No aminomethyl signal. A broad singlet for the acidic proton (-COOH ) is often observed >10 ppm.The presence of the aminomethyl signals versus the carboxylic acid proton signal is the most obvious distinction.
¹³C NMR -C H₂NH₂ signal (~46 ppm).-C OOH signal (~175-180 ppm).The presence of a downfield carboxylic acid carbon instead of the aminomethyl carbon is a definitive marker.
FTIR N-H stretches (~3300-3400 cm⁻¹).Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretch (~1700-1725 cm⁻¹).The broad O-H stretch of the carboxylic acid is very different from the sharper N-H stretches of the amine. The C=O stretch of the acid is at a slightly higher wavenumber than the carbamate C=O.
MS (ESI-) Does not ionize well in negative mode.[M-H]⁻ at m/z 228.The carboxylic acid readily deprotonates, making it easily detectable in negative ion mode mass spectrometry.

Experimental Protocols

General Procedure for N-Acetylation of 1-Boc-4-(aminomethyl)piperidine
  • Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Logic

Reaction and Analysis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Mixture cluster_analysis Analysis & Purification cluster_final Final Product start 1-Boc-4-(aminomethyl)piperidine (Free Base) react N-Acylation (e.g., Acetyl Chloride, Base) start->react 1. Reagents product Crude N-acetyl derivative + Byproducts/Starting Material react->product 2. Reaction tlc TLC Monitoring product->tlc 3. In-process check purify Column Chromatography tlc->purify 4. Purification spec Spectroscopic Characterization (NMR, IR, MS) purify->spec 5. Characterization final Pure N-acetyl-1-Boc-4- (aminomethyl)piperidine spec->final 6. Verified Product

Caption: Workflow for the synthesis and analysis of an N-acylated product.

Decision Tree for Spectroscopic Identification

G q1 ¹H NMR: Large singlet at ~1.4 ppm? res1 Contains Boc Group q1->res1 Yes res_other Other Structure q1->res_other No q2 FTIR: N-H stretches at ~3300-3400 cm⁻¹? q3 FTIR: Amide I band at ~1640 cm⁻¹? q2->q3 Yes q2->res_other No q4 ¹H NMR: Aromatic signals at ~7.3 ppm? q3->q4 No res3 N-Acylated Product q3->res3 Yes res2 Likely Starting Material (Primary Amine) q4->res2 No res4 N-Alkylated Product (e.g., Benzyl) q4->res4 Yes start Unknown Sample start->q1 res1->q2

Caption: Decision tree for identifying reaction outcomes based on key spectral features.

Conclusion

The spectroscopic analysis of 1-Boc-4-(aminomethyl)piperidine and its derivatives is a powerful tool for ensuring the success of synthetic campaigns. By carefully examining the characteristic shifts and patterns in NMR, the appearance and disappearance of key functional group stretches in IR, and the molecular weight changes in MS, researchers can gain a high degree of confidence in the identity and purity of their compounds. This guide serves as a foundational reference for interpreting such data and making informed decisions in the laboratory.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Boc-4-(aminomethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery extends beyond the final experimental step. The responsible management of chemical reagents, particularly at the end of their lifecycle, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Boc-4-(aminomethyl)piperidine hydrochloride, ensuring the safety of personnel and adherence to regulatory standards. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed decisions in your laboratory.

Immediate Safety and Hazard Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While some safety data sheets (SDS) may lack extensive detail, the available information indicates that this compound should be handled with care. It is classified by some suppliers as a skin and eye irritant and may cause respiratory irritation.[1] The hydrochloride salt form suggests good water solubility.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound should not be a complex endeavor but requires a systematic and documented approach. The following protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Phase 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and potentially hazardous reactions.

  • Designate a Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic waste. Do not mix it with incompatible materials such as strong oxidizing agents or strong acids.[2]

  • Select the Right Container: Utilize a chemically compatible and clearly labeled waste container.[6] The container must be in good condition, with a secure, leak-proof lid.[6] For liquid waste (e.g., solutions containing the compound), ensure the container is no more than 90% full to allow for vapor expansion.[7]

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7] Include the date when the waste was first added to the container.[6]

Phase 2: Temporary Storage and Documentation

All hazardous waste must be stored safely and its accumulation documented.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8] The SAA must have secondary containment to capture any potential leaks.[8]

  • Maintain a Log: Keep a detailed log of the waste being added to the container, including the chemical name, quantity, and date. This documentation is crucial for regulatory compliance and for the final disposal company.

  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks, container degradation, and proper labeling.[6][8]

Phase 3: Professional Disposal

The final step is to entrust the waste to a licensed and reputable chemical waste disposal company.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors. These companies are trained and equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.[9]

  • Provide Complete Information: When arranging for pickup, provide the disposal company with the complete and accurate information from your waste log. This ensures they can handle the material safely and appropriately.

  • Manifest and Record Keeping: You will receive a hazardous waste manifest from the disposal company. This is a legal document that tracks the waste from your laboratory to its final destination. Retain a copy of this manifest for your records as required by the Resource Conservation and Recovery Act (RCRA).[10]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1 & 2: In-Lab Preparation cluster_disposal Phase 3: Final Disposal Start Waste Generated Assess Assess Hazards (Skin/Eye Irritant) Start->Assess Segregate Segregate as Non-Halogenated Organic Waste Assess->Segregate Containerize Select & Label Compatible Container Segregate->Containerize Store Store in SAA with Secondary Containment Containerize->Store Document Maintain Waste Log & Inspect Weekly Store->Document ContactEHS Contact EHS for Approved Vendor Document->ContactEHS SchedulePickup Schedule Pickup with Licensed Disposal Company ContactEHS->SchedulePickup ProvideInfo Provide Accurate Waste Information SchedulePickup->ProvideInfo Manifest Complete & Retain Waste Manifest ProvideInfo->Manifest End Disposal Complete Manifest->End

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[10]

Academic laboratories often operate under the "Subpart K" regulations, which provide an alternative to the standard satellite accumulation area rules and are designed to be more suitable for a research environment.[11] These regulations emphasize the importance of trained professionals making hazardous waste determinations and require that waste be removed from the laboratory at least every twelve months.[11]

It is imperative that your laboratory's chemical hygiene plan and disposal procedures are in full compliance with these federal regulations, as well as any additional state and local requirements.

Quantitative Data Summary

ParameterGuideline/RequirementSource
Waste Container Fill Level Do not exceed 90% capacity[7]
SAA Storage Time (Partial Container) Up to one year[8]
SAA Storage Time (Full Container) Must be removed within three days[8]
SAA Inspection Frequency Weekly[6][8]
Laboratory Waste Removal (Subpart K) At least every twelve months[11]

By adhering to these detailed procedures and understanding the underlying principles of safety and regulatory compliance, you can ensure the responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 1-Boc-4-(Aminomethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. Handling chemical reagents, especially building blocks like 1-Boc-4-(aminomethyl)piperidine hydrochloride, requires a proactive and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the specific hazards of this compound, ensuring you can work with confidence.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the "why" is critical to implementing safety protocols effectively. This compound (CAS No: 359629-16-6) is classified as harmful if swallowed.[1] However, a comprehensive safety assessment necessitates looking at structurally similar compounds to anticipate potential unlisted hazards. The corresponding free base, 1-Boc-4-(aminomethyl)piperidine (CAS No: 144222-22-0), is classified as causing severe skin burns, eye damage, and respiratory irritation.[2][3][4][5]

Expert Rationale: While the hydrochloride salt is generally less caustic than its free-base counterpart, the potential for hydrolysis and the inherent reactivity of the amine group demand a conservative approach. Therefore, we will establish our handling protocols based on the higher hazard profile, providing a robust margin of safety. This principle of "proactive caution" is a cornerstone of modern laboratory safety.

The following table summarizes the key hazards and their immediate implications for your safety protocols.

Hazard Classification (Consolidated)GHS Pictogram(s)Implication & Required Controls
Acute Toxicity, Oral (Category 4)
alt text
Harmful if swallowed.[1] Accidental ingestion must be prevented through strict hygiene and prohibiting eating/drinking in the lab.
Skin Corrosion/Irritation (Potential: Category 1B)
alt text
Based on the free base, this compound may cause severe skin burns upon contact.[2][4] Always prevent skin exposure with appropriate gloves and a lab coat.
Serious Eye Damage (Potential: Category 1)
alt text
The solid or its solutions can cause irreversible eye damage.[2][5] Full eye and face protection is mandatory.
Respiratory Irritation (Potential: STOT SE 3)
alt text
Inhalation of the dust may cause respiratory tract irritation.[3][4] Engineering controls (i.e., a fume hood) are essential to prevent inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified above.

  • Eye and Face Protection: Given the potential for serious eye damage, standard safety glasses are insufficient.

    • Primary: Chemical splash goggles that form a complete seal around the eyes are required.

    • Secondary: A full-face shield must be worn over the goggles. This is crucial when handling the solid (to protect from fine dust) and when working with solutions (to protect against splashes). This dual-layer system provides maximum protection against any potential exposure.[6]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[7] For prolonged handling or in case of a spill, heavier-duty gloves like neoprene or butyl rubber should be considered.[8][9] Dispose of contaminated gloves immediately as hazardous waste.

    • Lab Coat: A standard, buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Primary Engineering Control: All handling of this compound, especially weighing the solid, must be performed inside a certified chemical fume hood.[2][10] This is the most critical step in preventing respiratory irritation from airborne dust.

    • Secondary Protection: If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with a combination filter for organic vapors and particulates (Type K, green, as recommended for ammonia derivatives) would be necessary.[2][10] However, reliance on a respirator instead of a fume hood for routine work is not an acceptable practice.

Operational Protocol: A Step-by-Step Guide

This workflow ensures safety is integrated into every stage of handling, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Disposal A Risk Assessment (Review SDS) B Locate Safety Equipment (Shower, Eyewash, Spill Kit) A->B C Don Full PPE (Goggles, Face Shield, Gloves, Coat) B->C D Prepare Workspace (In Fume Hood) C->D E Weigh Solid in Hood (Minimize Dust) D->E Begin Work F Perform Reaction/ Preparation E->F G Decontaminate Glassware & Surfaces F->G Work Complete H Segregate Waste (Solid vs. Liquid, Contaminated PPE) G->H I Dispose via Licensed Service H->I

Caption: Workflow for Safe Handling of this compound.

Step 1: Pre-Handling & Preparation
  • Review the Safety Data Sheet (SDS): Before any work begins, read the most current SDS for this compound.[1]

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and chemical spill kit.[6]

  • Don PPE: Put on all required PPE as described in Section 2: lab coat, chemical splash goggles, face shield, and gloves.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

Step 2: Handling the Compound
  • Weighing: Conduct all weighing operations on a tared weigh boat inside the fume hood to contain any dust. Do not remove the container from the hood to weigh.

  • Transfers: If transferring the solid, do so carefully to minimize the creation of airborne dust.

  • Making Solutions: When dissolving, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.

Step 3: Accidental Spills and Exposure
  • On Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for medical attention.[2][4]

  • In Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate, professional medical attention.[1][2][4]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a designated, labeled hazardous waste container. Clean the area with an appropriate decontaminating solution.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[7]

Step 4: Waste Disposal
  • Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be treated as hazardous waste.

  • Containers: Keep separate, clearly labeled, and sealed waste containers for solids and liquids.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[7] Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] Never dispose of this chemical down the drain.[7][10]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(Aminomethyl)piperidine hydrochloride
Reactant of Route 2
1-Boc-4-(Aminomethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.